1-Benzylpyrazolidin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZNPLRKGDSLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405060 | |
| Record name | 1-benzylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17826-70-9 | |
| Record name | 1-benzylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Properties of 1-Benzylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 1-Benzylpyrazolidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document compiles available data on its chemical and physical characteristics, outlines a general synthesis protocol, and discusses the broader biological context of the pyrazolidinone scaffold.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 17826-70-9, possesses a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . While comprehensive experimental data remains limited in publicly accessible literature, the following table summarizes the available quantitative information.
| Property | Value | Source |
| Molecular Formula | C10H12N2O | [1] |
| Molecular Weight | 176.22 g/mol | |
| Boiling Point | 269.9 °C at 760 mmHg | [2] |
| Water Solubility | 8 µg/mL (calculated) | [1] |
| CAS Number | 17826-70-9 | [1] |
Synthesis of this compound
A general synthetic route to this compound involves the reaction of benzylhydrazine with an acrylic acid ester, such as ethyl acrylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
General Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylhydrazine and a suitable solvent, such as ethanol.
-
Addition of Reactant: Slowly add ethyl acrylate to the solution of benzylhydrazine. An excess of the acrylate may be used.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to facilitate both the initial Michael addition and the subsequent intramolecular cyclization to form the pyrazolidinone ring.
-
Work-up and Purification: After the reaction is complete (monitored by an appropriate method such as TLC), the solvent is removed under reduced pressure. The resulting crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.
The logical workflow for this synthesis is depicted in the following diagram:
Caption: General synthesis workflow for this compound.
Biological Activity Context
Direct studies on the biological activity of this compound are not extensively reported in the available literature. However, the broader class of pyrazolidin-3-one derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological applications.
Derivatives of the pyrazolidinone core have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Various substituted pyrazolidin-3-ones have demonstrated antibacterial and antifungal properties.
-
Anti-inflammatory Activity: The pyrazolidinone scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Nervous System (CNS) Activity: Certain derivatives have been explored for their potential as anticonvulsant, antidepressant, and neuroprotective agents.
The potential biological activity of a pyrazolidinone derivative can be conceptualized as a function of its interaction with specific biological targets. This relationship is illustrated in the following diagram:
Caption: Conceptual pathway from compound to biological effect.
It is important to note that the specific biological activities of this compound would need to be determined through dedicated experimental evaluation. The information on related compounds serves as a rationale for its potential as a scaffold in drug discovery programs.
Conclusion
This compound is a pyrazolidinone derivative for which basic chemical and physical data are emerging. While detailed experimental protocols and biological activity studies for this specific compound are not yet widely published, the general synthetic route is understood, and the broader class of pyrazolidinones shows significant promise in medicinal chemistry. Further research is warranted to fully characterize the properties and potential applications of this compound.
References
An In-depth Technical Guide to 1-Benzylpyrazolidin-3-one: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzylpyrazolidin-3-one, focusing on its chemical structure, nomenclature, and the broader context of the pyrazolidin-3-one class of compounds. Due to the limited availability of specific experimental data for this precise molecule in public databases, this document leverages information on closely related analogs and the general chemical properties of the pyrazolidin-3-one scaffold to offer valuable insights for research and development.
Chemical Structure and IUPAC Name
The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.
Chemical Structure:
This compound consists of a saturated five-membered heterocyclic ring containing two adjacent nitrogen atoms, known as a pyrazolidine ring. A carbonyl group is located at the 3-position of this ring, and a benzyl group is attached to the nitrogen atom at the 1-position.
IUPAC Name:
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
| Reactivity | The pyrazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The secondary amine in the ring also presents a site for further functionalization. |
Synthesis of Pyrazolidin-3-ones: A General Protocol
The synthesis of 1-substituted pyrazolidin-3-ones is a well-established process in organic chemistry. A common and effective method involves the cyclization of a β-amino ester or a related derivative with hydrazine or a substituted hydrazine.
General Experimental Protocol for the Synthesis of 1-Substituted Pyrazolidin-3-ones:
-
Reaction Setup: A solution of an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) is prepared in a suitable solvent, such as ethanol.
-
Nucleophilic Addition: Benzylhydrazine is added to the solution. The reaction mixture is then heated under reflux for several hours. This step involves the Michael addition of the hydrazine to the unsaturated ester.
-
Cyclization: The intermediate adduct undergoes intramolecular cyclization, often facilitated by the elevated temperature, to form the pyrazolidin-3-one ring.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography, to yield the pure this compound.
Caption: General synthetic workflow for this compound.
Potential Biological Activity and Applications
The pyrazolidin-3-one scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of pyrazolidin-3-one have been reported to exhibit a wide range of pharmacological activities.
Established Activities of the Pyrazolidin-3-one Class:
-
Anti-inflammatory: Many pyrazolidinone derivatives have shown potent anti-inflammatory effects.
-
Analgesic: The scaffold is present in compounds with pain-relieving properties.
-
Antimicrobial: Research has demonstrated the antibacterial and antifungal potential of certain pyrazolidin-3-ones.[1]
-
Central Nervous System (CNS) Activity: Some derivatives have been investigated for their effects on the CNS, including antidepressant and anticonvulsant activities.[1]
Given these precedents, this compound is a promising candidate for further investigation in various drug discovery programs. The benzyl group may influence the compound's lipophilicity and its interaction with biological targets, potentially leading to novel pharmacological profiles.
Caption: Potential applications of the pyrazolidin-3-one scaffold.
Future Directions and Conclusion
While specific experimental data on this compound is sparse, its structural relationship to a class of compounds with significant and diverse biological activities makes it a molecule of interest for further research. Future studies should focus on its synthesis, purification, and comprehensive characterization, followed by screening for a range of biological activities. The insights provided in this guide, based on the well-understood chemistry of the pyrazolidin-3-one scaffold, offer a solid foundation for initiating such research endeavors. The versatility of this core structure suggests that this compound could serve as a valuable building block for the development of novel therapeutic agents.
References
1-Benzylpyrazolidin-3-one CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzylpyrazolidin-3-one, a heterocyclic organic compound of interest in medicinal chemistry. This document consolidates its fundamental chemical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and discusses its potential mechanisms of action.
Core Compound Information
This compound is a derivative of pyrazolidinone, a class of compounds known for a range of biological activities. The core structure consists of a five-membered pyrazolidine ring with a ketone group at the 3-position and a benzyl group attached to one of the nitrogen atoms.
| Property | Value | Source |
| CAS Number | 17826-70-9 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis Protocol
Reaction Scheme:
A potential synthetic route involves the condensation of a benzylhydrazine with an acrylic acid derivative, followed by cyclization.
Experimental Protocol: Synthesis of Pyrazolidin-3-one Derivatives
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of an appropriate acrylate, such as ethyl acrylate, and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., acetic acid).
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.
Biological Activity and Experimental Protocols
Pyrazolidinone derivatives have been reported to possess a variety of biological activities, most notably antimicrobial and anti-inflammatory effects.[2] The following sections detail the experimental protocols to evaluate these activities for this compound.
Antimicrobial Activity
The antimicrobial potential of this compound can be assessed using the modified Kirby-Bauer method, also known as the disc diffusion technique.[2]
Experimental Protocol: Disc Diffusion Assay
-
Preparation of Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Inoculation: Spread the microbial suspension uniformly over the surface of a sterile agar plate.
-
Application of Test Compound: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place these discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and discs with standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound can be evaluated through in vitro and in vivo assays. A common in vitro method is the cyclooxygenase (COX) inhibition assay, as many anti-inflammatory drugs act by inhibiting COX enzymes.[3] An established in vivo model is the carrageenan-induced paw edema test in rodents.[3][4]
Experimental Protocol: In Vitro COX Inhibition Assay [3]
-
Enzyme and Substrate Preparation: Use purified recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the substrate for COX enzymes.
-
Assay Procedure: In a 96-well plate, combine the assay buffer, a heme cofactor, and varying concentrations of this compound. Add the COX-1 or COX-2 enzyme to each well and incubate.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding arachidonic acid. The peroxidase activity of COX is then measured colorimetrically by monitoring the oxidation of a chromogenic substrate at a specific wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema [3][4]
-
Animal Grouping: Use adult rats or mice, divided into a control group, a positive control group (treated with a standard anti-inflammatory drug like indomethacin), and test groups (treated with different doses of this compound).
-
Compound Administration: Administer the test compound or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each test group compared to the control group.
Potential Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of many pyrazolidinone derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Below is a diagram illustrating the proposed anti-inflammatory mechanism of action for this compound via the COX pathway.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1-Benzylpyrazolidin-3-one
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and key experimental data related to 1-Benzylpyrazolidin-3-one and the broader pyrazolidin-3-one class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activities, and therapeutic potential of this heterocyclic scaffold.
Introduction: The Rise of Pyrazolidinones
While a singular "discovery" event for this compound is not prominently documented in scientific literature in the same vein as landmark discoveries like penicillin, its history is intrinsically linked to the broader exploration of pyrazolidinone chemistry. The importance of pyrazolidinone-containing molecules has grown significantly due to their diverse pharmacological applications.[1] These compounds are recognized for a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1] The history of this compound is therefore a story of chemical synthesis and the subsequent investigation of its biological potential.
Synthesis and Chemical Properties
The creation of this compound and its derivatives is a cornerstone of its history. The synthesis of the pyrazolidin-3-one core typically involves the cyclization of a hydrazine derivative with a suitable three-carbon synthon.
A general synthetic approach is outlined in the workflow below:
References
Technical Guide: Spectroscopic Analysis of 1-Benzylpyrazolidin-3-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the expected spectroscopic data for 1-Benzylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, published dataset for this compound, this guide presents data from structurally related compounds to serve as a reference for analytical and characterization purposes. The methodologies described are standard protocols applicable to the analysis of such heterocyclic systems.
Introduction
This compound is a derivative of the pyrazolidinone core, a scaffold that has garnered significant attention in pharmaceutical research due to its association with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characterization of such molecules is fundamental to understanding their chemical behavior and advancing drug discovery efforts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide outlines the expected spectroscopic signatures for this compound and provides standardized experimental protocols for their acquisition.
Spectroscopic Data Presentation
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.
Table 1: 1H NMR Spectroscopic Data
| Proton Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Reference Compound & Observed Shift (δ, ppm) |
| Benzyl CH2 | 4.0 - 5.0 | 1-Benzyl-4-ferrocenyl-1H-1,2,3-triazole: 5.55 (s, 2H)[1] |
| Aromatic CH (ortho, meta, para) | 7.2 - 7.5 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenylamine: 7.29-7.40 (m, 5H)[1] |
| Pyrazolidinone CH2-C=O | 2.4 - 2.8 | Data not available |
| Pyrazolidinone N-CH2 | 3.0 - 3.5 | Data not available |
| Pyrazolidinone NH | 7.0 - 8.5 (broad) | Data not available |
Note: The expected chemical shifts are estimations based on standard 1H NMR chemical shift tables and data from related structures. "s" denotes a singlet, and "m" denotes a multiplet.
Table 2: 13C NMR Spectroscopic Data
| Carbon Assignment (this compound) | Expected Chemical Shift (δ, ppm) | Reference Compound & Observed Shift (δ, ppm) |
| Carbonyl C=O | 165 - 175 | Substituted Pyrazolidine-3,5-dione: 165.5 – 170.3[2] |
| Benzyl CH2 | 50 - 60 | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenylamine: 54.2[1] |
| Aromatic C (quaternary) | 135 - 140 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazole: 137.1[1] |
| Aromatic CH | 127 - 130 | 1-Phenethyl-4-phenyl-1H-1,2,3-triazole: 127.2, 128.1, 128.87, 128.91[1] |
| Pyrazolidinone CH2-C=O | 30 - 40 | Data not available |
| Pyrazolidinone N-CH2 | 40 - 50 | Data not available |
Note: The expected chemical shifts are estimations based on standard 13C NMR chemical shift tables and data from related structures.
Table 3: IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm-1) | Reference Compound & Observed Peak (cm-1) |
| N-H Stretch | 3200 - 3400 (broad) | Amine N-H Stretch: 3500 - 3300 (m)[3] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H Stretch: ~3030 (v)[3] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Alkyl C-H Stretch: 2950 - 2850 (m or s)[3] |
| C=O Stretch (Amide/Lactam) | 1650 - 1690 (strong) | Amide C=O Stretch: 1690 - 1630 (s)[3] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic C=C Bending: 1700 - 1500 (m,m)[3] |
| C-N Stretch | 1020 - 1250 | C-N stretch: 1029-1200[4] |
Note: "s" denotes a strong absorption, "m" a medium, and "v" a variable intensity. The expected wavenumbers are based on standard IR absorption tables.
Table 4: Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pattern Notes |
| [M]+ (Molecular Ion) | 176.21 | The molecular ion peak is expected. |
| [M-C7H7]+ | 85 | Loss of the benzyl group is a common fragmentation pathway. |
| [C7H7]+ | 91 | The benzyl cation (tropylium ion) is a very stable and common fragment. |
Note: The expected m/z values are calculated based on the molecular formula of this compound (C10H12N2O). Fragmentation patterns are predicted based on common fragmentation rules.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Chemical shifts should be referenced to the TMS signal.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source where it is bombarded with a high-energy electron beam. The resulting ions are then separated by their mass-to-charge ratio (m/z).
-
ESI-MS: The sample solution is sprayed into the ion source, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent molecular ion peak.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Pharmacological Landscape of Pyrazolidinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazolidinone derivatives, focusing on their anti-inflammatory, analgesic, anticancer, antimicrobial, anticonvulsant, and antidepressant properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in ongoing research and drug development efforts.
Anti-inflammatory and Analgesic Activities
Pyrazolidinone derivatives have long been recognized for their potent anti-inflammatory and analgesic effects, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Quantitative Anti-inflammatory and Analgesic Data
The following table summarizes the anti-inflammatory and analgesic activities of selected pyrazolidinone derivatives.
| Compound | Test Model | Result | Reference |
| Pyrazolidinone Derivative N9 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: 1.08 (after 1h) | [1] |
| Pyrazolidinone Derivative N8 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: -0.13 (after 1h) | [1] |
| Pyrazolidinone Derivative N7 | Cotton granuloma test | Relative activity to celecoxib: 1.13 | [1] |
| Pyrazolidinone Derivative N6 | Cotton granuloma test | Relative activity to celecoxib: 0.86 | [1] |
| Pyrazole Derivative PYZ16 | In vitro COX-2 Inhibition | IC50 = 0.52 µM | [2] |
| Pyrazole Derivative PYZ16 | In vivo Anti-inflammatory | 64.28% inhibition | [2] |
| Pyrazole Derivative PYZ32 | In vitro COX-2 Inhibition | IC50 = 0.5 µM | [2] |
| Pyrazolyl-thiazolidinone 16a | In vitro COX-2 Inhibition | Selectivity Index = 134.6 | [3] |
| Pyrazolyl-thiazolidinone 18f | In vitro COX-2 Inhibition | Selectivity Index = 42.13 | [3] |
Key Experimental Protocols
This widely used model assesses the in vivo anti-inflammatory activity of compounds.[4][5][6]
Principle: Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and leukotrienes. A reduction in the resulting paw edema indicates anti-inflammatory activity.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups.
-
Compound Administration: Test compounds, vehicle (for control), and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume or thickness is measured using a plethysmometer or calipers at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume/thickness in the control group and Vt is the mean paw volume/thickness in the test group.
This test is a common method for screening peripheral analgesic activity.[7][8][9][10][11]
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constriction and stretching of hind limbs). A reduction in the number of writhes indicates an analgesic effect.
Protocol:
-
Animals: Swiss albino mice are typically used.
-
Grouping: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and test groups.
-
Compound Administration: Test compounds, vehicle, and the standard drug are administered.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the test group.
Signaling Pathway
Caption: Mechanism of anti-inflammatory action of pyrazolidinone derivatives via COX inhibition.
Anticancer Activity
Several pyrazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the modulation of critical signaling pathways.
Quantitative Anticancer Data
The following table presents the in vitro anticancer activity of representative pyrazolidinone and related pyrazole derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-thiazolidinone 16a | MCF-7 (Breast) | 0.73 | [3] |
| Pyrazolyl-thiazolidinone 16a | A549 (Lung) | 1.64 | [3] |
| Pyrazolyl-thiazolidinone 18f | MCF-7 (Breast) | 6.25 | [3] |
| Pyrazolyl-thiazolidinone 18f | A549 (Lung) | 14.3 | [3] |
| Pyrazole Derivative PYZ16 | In vivo Anti-inflammatory | 64.28% inhibition | [2] |
| Pyrazole Derivative PYZ32 | In vitro COX-2 Inhibition | IC50 = 0.5 µM | [2] |
Key Experimental Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolidinone derivatives.[12][13][14][15][16]
Antimicrobial Activity
Pyrazolidinone derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazolidinone and related pyrazole derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative 3 | E. coli | 0.25 | [11] |
| Pyrazole Derivative 4 | S. epidermidis | 0.25 | [11] |
| Pyrazole Derivative 2 | A. niger | 1 | [11] |
| Pyrazole Derivative 3 | M. audouinii | 0.5 | [11] |
Key Experimental Protocol
This method is a standardized and quantitative technique for determining the antimicrobial susceptibility of microorganisms.[17][18][19][20][21]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the wells of a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading of Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anticonvulsant Activity
Certain pyrazolidinone derivatives have demonstrated significant anticonvulsant properties in preclinical models.
Quantitative Anticonvulsant Data
The following table presents the anticonvulsant activity of selected pyrazolidinone and related derivatives in the Maximal Electroshock (MES) test.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Carbamazepine (Standard) | Mice | 11.8 | [22] |
| Valproic Acid (Standard) | Mice | 216.9 | [22] |
| PRAX-628 | Mice | 1.9 | [23] |
Key Experimental Protocol
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[24][25][26][27][28]
Principle: An electrical stimulus is delivered to a rodent to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Protocol:
-
Animals: Male albino mice or rats are used.
-
Grouping: Animals are divided into control, standard (e.g., Phenytoin or Carbamazepine), and test groups.
-
Compound Administration: Administer the test compound, vehicle, or standard drug via an appropriate route (e.g., oral or intraperitoneal).
-
Induction of Seizure: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded, and the ED50 (the dose that protects 50% of the animals) can be calculated.
Experimental Workflow
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Antidepressant and MAO Inhibitory Activities
Pyrazolidinone and its analogs have been investigated for their potential as antidepressant agents, with some exhibiting inhibitory activity against monoamine oxidase (MAO) enzymes.
Quantitative Antidepressant and MAO Inhibitory Data
The following table summarizes the MAO inhibitory activity of selected pyrazolidinone-related compounds.
| Compound | Enzyme | IC50 (µM) | Reference |
| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | [29] |
| Pyridazinobenzylpiperidine S16 | MAO-B | 0.979 | [29] |
| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | [29] |
| Pyridazinobenzylpiperidine S5 | MAO-A | 3.857 | [29] |
Key Experimental Protocols
The FST is a common behavioral test used to screen for antidepressant activity in rodents.[30][31][32][33][34]
Principle: When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.
Protocol:
-
Animals: Mice or rats are used.
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: Animals are individually placed in the water-filled cylinder. A pre-test session may be conducted 24 hours prior to the test session.
-
Compound Administration: Test compounds, vehicle, or a standard antidepressant (e.g., Imipramine) are administered before the test session.
-
Observation: The duration of immobility is recorded during the test session (typically 5-6 minutes).
-
Data Analysis: The reduction in immobility time in the test group compared to the control group is calculated.
This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.[35][36][37][38][39]
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled enzymatic reaction to generate a fluorescent or colorimetric signal. A decrease in the signal in the presence of a test compound indicates MAO inhibition.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine or a specific substrate for each isoform).
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a detection reagent system (e.g., horseradish peroxidase and a fluorogenic probe), and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value for each MAO isoform.
Signaling Pathway
Caption: Mechanism of MAO inhibition by pyrazolidinone derivatives leading to an antidepressant effect.
References
- 1. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. saspublishers.com [saspublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. benchchem.com [benchchem.com]
- 21. Broth microdilution susceptibility testing. [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. praxismedicines.com [praxismedicines.com]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 27. benchchem.com [benchchem.com]
- 28. scispace.com [scispace.com]
- 29. brieflands.com [brieflands.com]
- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 31. animal.research.wvu.edu [animal.research.wvu.edu]
- 32. scispace.com [scispace.com]
- 33. researchgate.net [researchgate.net]
- 34. conductscience.com [conductscience.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 38. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
Theoretical Examination of 1-Benzylpyrazolidin-3-one: A Molecular Structure Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 1-position of the pyrazolidinone ring plays a crucial role in modulating this biological activity. This technical guide focuses on the theoretical studies of the molecular structure of 1-Benzylpyrazolidin-3-one, providing a comprehensive overview of its conformational landscape, electronic properties, and spectroscopic features through computational analysis. The insights presented herein are valuable for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
While direct experimental and extensive theoretical data for this compound is not abundant in publicly accessible literature, this guide synthesizes information from studies on closely related pyrazolidine derivatives to provide a robust theoretical framework. The methodologies and representative data are based on established computational chemistry practices for similar molecular structures.
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a five-membered pyrazolidin-3-one ring with a benzyl group attached to the N1 atom. The pyrazolidine ring is not planar and can adopt various conformations. Theoretical studies on pyrazolidine derivatives suggest that the ring typically exists in an envelope or twisted conformation to minimize steric strain.
A complete conformational analysis of pyrazolidines is essential for understanding their chemical behavior. The flexibility of the five-membered ring and the rotation around the N-C bond of the benzyl substituent lead to several possible conformers. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule.
Theoretical Spectroscopic Data
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The following tables present representative theoretical values for this compound based on computational studies of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated to aid in the structural elucidation of this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170-175 |
| CH₂ (ring) | ~2.5-3.0 | ~35-40 |
| CH₂ (benzyl) | ~4.5-5.0 | ~50-55 |
| CH (aromatic) | ~7.2-7.4 | ~127-129 |
| C (aromatic ipso) | - | ~135-140 |
Infrared (IR) Spectroscopy
Vibrational frequency calculations can predict the characteristic IR absorption bands.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (if present) | ~3200-3400 |
| C-H Stretch (aromatic) | ~3000-3100 |
| C-H Stretch (aliphatic) | ~2850-2950 |
| C=O Stretch | ~1680-1720 |
| C-N Stretch | ~1200-1350 |
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule.
| Parameter | Representative Value |
| HOMO Energy | ~ -6.5 to -7.5 eV |
| LUMO Energy | ~ -0.5 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 eV |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Detailed Methodologies
The theoretical data presented in this guide are typically obtained through the following computational protocols.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for investigating the electronic structure of molecules.
Protocol:
-
Initial Geometry Construction: The initial 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a functional such as B3LYP with a basis set like 6-311G(d,p). This process finds the minimum energy structure.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain theoretical IR spectra.
-
NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed at the B3LYP/6-311+G(2d,p) level of theory to predict ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the optimized structure to calculate the energy gap and visualize the orbital distributions.
Conclusion
This technical guide provides a theoretical framework for understanding the molecular structure of this compound. By leveraging computational methodologies applied to analogous structures, we have outlined the key conformational, spectroscopic, and electronic properties of this molecule. The presented data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating further investigation and the design of novel pyrazolidinone-based compounds with enhanced therapeutic potential. Further dedicated experimental and computational studies on this compound are warranted to validate and expand upon the theoretical insights provided herein.
A Comprehensive Review of 1-Benzylpyrazolidin-3-one and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse and significant pharmacological activities. As cyclic hydrazides of 3-hydrazinopropanoic acids, these compounds have garnered considerable attention over the past few decades. The incorporation of various substituents onto the pyrazolidin-3-one core allows for the fine-tuning of its biological profile, leading to the development of potent therapeutic agents. Among these, 1-benzylpyrazolidin-3-one and its analogs have emerged as a promising class of compounds with a wide spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]
This in-depth technical guide provides a comprehensive literature review of this compound and its analogs. It covers their synthesis, structure-activity relationships (SAR), and biological activities, with a focus on quantitative data and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.
Synthesis of this compound and its Analogs
The synthesis of the this compound core typically involves the cyclocondensation of a substituted hydrazine with a suitable three-carbon synthon. A common and effective method is the reaction of benzylhydrazine with an α,β-unsaturated carboxylic acid derivative, such as an acrylate or a 3-halopropionate, followed by intramolecular cyclization.
General Experimental Protocol for the Synthesis of this compound
Step 1: Michael Addition of Benzylhydrazine to Ethyl Acrylate
To a solution of benzylhydrazine in a suitable solvent such as ethanol, an equimolar amount of ethyl acrylate is added dropwise at room temperature. The reaction mixture is then stirred for several hours to facilitate the Michael addition, yielding ethyl 3-(1-benzylhydrazinyl)propanoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to this compound
The resulting ethyl 3-(1-benzylhydrazinyl)propanoate is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent, such as xylene or toluene, often in the presence of a base (e.g., sodium ethoxide) or an acid catalyst to promote intramolecular condensation and the elimination of ethanol. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Caption: General synthetic scheme for this compound.
Biological Activities and Structure-Activity Relationships (SAR)
This compound and its analogs exhibit a remarkable range of biological activities. The nature and position of substituents on both the benzyl and pyrazolidinone rings play a crucial role in determining the potency and selectivity of these compounds.
Anti-inflammatory Activity
Pyrazolidinone derivatives have long been recognized for their anti-inflammatory properties, with some analogs acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
Substitution on the Benzyl Ring: The introduction of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, at the para-position of the benzyl ring has been shown to enhance anti-inflammatory activity.[2]
-
Substitution on the Pyrazolidinone Ring: The presence of an acidic proton at the C-4 position is often crucial for activity. Alkylation at this position can lead to a loss of anti-inflammatory effects.[2]
Table 1: Anti-inflammatory Activity of 1-Substituted Pyrazolidinone Analogs
| Compound ID | R-group (at para-position of Benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) | Reference |
| RS-1 | -H | 13.89 | [2] |
| RS-2 | -CH3 | 25.00 | [2] |
| RS-3 | -OCH3 | 16.67 | [2] |
| RS-4 | -OH | 19.44 | [2] |
| RS-5 | -Br | 22.22 | [2] |
| RS-6 | -Cl | 36.11 | [2] |
| RS-9 | -NO2 | 38.89 | [2] |
| RS-10 | -NO2 (with phenylureido linkage) | 40.28 | [2] |
| Indomethacin | (Standard Drug) | 62.50 (at 10 mg/kg) | [2] |
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of pyrazolidin-3-one derivatives. These compounds show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Electron-Withdrawing Groups: Similar to the anti-inflammatory activity, the presence of electron-withdrawing groups like -Cl and -NO2 on the aromatic ring attached to the pyrazolidinone core generally leads to more potent antimicrobial activity.[2]
-
Gram-Positive vs. Gram-Negative Activity: The activity profile can vary, with some analogs showing greater potency against Gram-negative bacteria like E. coli compared to Gram-positive bacteria like S. aureus.[2]
Table 2: Antimicrobial Activity of Pyrazolidin-3-one Analogs (Zone of Inhibition in mm)
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| IIIa | H | 14 | 12 | 11 | 10 | 13 | [3] |
| IIIb | 4-CH3 | 15 | 13 | 12 | 11 | 14 | [3] |
| IIIc | 4-Cl | 16 | 14 | 13 | 12 | 15 | [3] |
| IIId | 4-Br | 17 | 15 | 14 | 13 | 16 | [3] |
| Benzyl Penicillin | (Standard) | 18 | 16 | - | - | - | [3] |
| Fluconazole | (Standard) | - | - | - | - | 18 | [3] |
Anticancer Activity
Recent research has highlighted the potential of pyrazolidinone and related pyrazole analogs as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines, and their mechanisms of action are being actively investigated.[4]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substituents at N-1 and N-2: The nature of the substituents on the nitrogen atoms of the pyrazolidine ring is critical. The presence of substituted phenyl or benzyl groups is a common feature in active compounds.[2]
-
Modifications at C-4: Alterations at the C-4 position with different aryl or alkyl groups can significantly modulate the anticancer potency.[2]
Table 3: Anticancer Activity of Pyrazole and Pyrazolidinone Analogs (IC50 in µM)
| Compound Class | Cancer Cell Lines | Reported IC50 Range (µM) | Reference |
| 3,5-Diaminopyrazole-1-carboxamides | HePG2, HCT-116, MCF-7 | 2.86 - 25.89 | [2] |
| 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Various human cancer cell lines | Potent activity reported | [2] |
| Phenylpyrazolo[3,4-d]pyrimidine analogs | MCF-7, HCT116, HePG-2 | 0.3 - 24 | [4] |
Potential Mechanisms of Action and Signaling Pathways
While the exact mechanisms of action for this compound are not fully elucidated, the biological activities of structurally related compounds suggest the involvement of key cellular signaling pathways. These pathways are often dysregulated in inflammatory diseases and cancer, making them attractive targets for therapeutic intervention.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[5] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that the anti-inflammatory effects of this compound analogs are mediated, at least in part, through the modulation of the NF-κB signaling cascade.
Caption: Proposed inhibition of the NF-κB pathway.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. The anticancer activity of some pyrazole derivatives has been linked to the inhibition of this pathway.
Caption: Proposed inhibition of the mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[6] Several small molecule inhibitors targeting this pathway have been developed as anticancer agents. The antiproliferative effects of this compound analogs could potentially involve the modulation of the MAPK pathway.
Caption: Proposed inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscore their potential in addressing a range of unmet medical needs. The structure-activity relationship studies highlighted in this review provide valuable insights for the rational design of more potent and selective derivatives.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic effects and potential side effects.
-
Optimization of Pharmacokinetic Properties: Further chemical modifications should be explored to improve the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory: A Technical Guide to the Safe Handling of 1-Benzylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a comprehensive and publicly available Safety Data Sheet (SDS) for 1-Benzylpyrazolidin-3-one (CAS No. 17826-70-9) with detailed quantitative toxicological and physical hazard data is not readily accessible. The information presented herein is based on general chemical safety principles for handling irritant compounds and publicly available data for structurally related, but distinct, chemicals. This guide should be used as a supplementary resource, and it is imperative that a substance-specific risk assessment be conducted by qualified personnel before any handling or use. Always consult the supplier-specific SDS upon procurement.
Introduction to this compound
This compound is a chemical compound with potential applications in pharmaceutical research and development. Due to the limited availability of detailed safety information, a cautious and proactive approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a framework for its safe management in a research environment.
Hazard Identification and Classification
Based on limited supplier information, this compound is classified as an Irritant . This classification suggests potential for skin, eye, and respiratory irritation upon contact.
For illustrative purposes only, the following table summarizes hazard information for a structurally related but different compound, 1-Phenyl-3-pyrazolidinone (CAS No. 92-43-3). It is crucial to understand that this data is not directly transferable to this compound and is provided for general awareness of potential hazards within a similar chemical class.
| Hazard Class | Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed[1] |
| Aquatic Hazard (Long-term) | Toxic to aquatic life with long lasting effects[1] |
Physical and Chemical Properties
Detailed physical and chemical property data for this compound are not widely available. For general laboratory practice, it should be treated as a solid with unknown reactivity and stability.
The following table presents data for the related compound 1-Phenyl-3-pyrazolidinone . This is for informational purposes only.
| Property | Value |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| Appearance | Solid |
Safe Handling and Storage Protocols
Given its classification as an irritant, the following handling and storage procedures are recommended as a minimum standard.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be considered for more sensitive operations or when handling larger quantities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE for handling this compound.
Handling Procedures
-
Avoid Contact: Minimize all direct contact with the skin and eyes.
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Decontamination: Clean all work surfaces and equipment thoroughly after use.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Access: Store in a secure location with access restricted to authorized personnel.
Emergency Procedures
First Aid Measures
The following first aid measures are based on general principles for handling irritants.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if adverse health effects persist or are severe. |
Spill Response
A logical workflow for responding to a spill of this compound is outlined below.
Disposal Considerations
All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
The safe handling of this compound requires a diligent and informed approach, especially in the absence of comprehensive safety data. By adhering to the general principles of chemical safety, utilizing appropriate engineering controls and personal protective equipment, and preparing for potential emergencies, researchers can minimize risks and maintain a safe laboratory environment. It is the responsibility of the principal investigator and the institution to ensure that a thorough risk assessment is completed and that all personnel are trained on the specific hazards and handling procedures for this compound before work begins.
References
Methodological & Application
Synthesis of 1-Benzylpyrazolidin-3-one: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-benzylpyrazolidin-3-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of monosubstituted hydrazines with α,β-unsaturated esters, a common and efficient method for the preparation of pyrazolidin-3-one scaffolds. This protocol is intended for use by researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step, one-pot procedure involving the Michael addition of benzylhydrazine to ethyl acrylate, followed by an intramolecular cyclization of the resulting intermediate. The reaction pathway is depicted below:
Reaction Scheme:
The initial Michael addition is typically carried out at room temperature, while the subsequent cyclization to form the pyrazolidinone ring is promoted by heating.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Benzylhydrazine | C₇H₁₀N₂ | 122.17 | 12.22 g (0.1 mol) | ≥98% | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 10.01 g (0.1 mol) | ≥99% | Alfa Aesar |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 200 mL | ≥99.8% | Fisher Scientific |
| Sodium methoxide | CH₃ONa | 54.02 | 0.54 g (0.01 mol) | ≥97% | Acros Organics |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | ≥99.5% | Merck |
2.2. Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Silica gel for column chromatography (230-400 mesh)
2.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is dry and flushed with nitrogen.
-
Addition of Benzylhydrazine: To the flask, add benzylhydrazine (12.22 g, 0.1 mol) dissolved in 100 mL of absolute ethanol.
-
Addition of Ethyl Acrylate: While stirring the benzylhydrazine solution at room temperature under a nitrogen atmosphere, add ethyl acrylate (10.01 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Michael Addition: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the Michael addition.
-
Cyclization: Add sodium methoxide (0.54 g, 0.01 mol) to the reaction mixture as a catalyst for cyclization. Heat the mixture to reflux (approximately 78°C) and maintain reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of diethyl ether and wash with 2 x 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactant Quantities | |
| Benzylhydrazine | 12.22 g (0.1 mol) |
| Ethyl Acrylate | 10.01 g (0.1 mol) |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molar Mass | 176.22 g/mol |
| Yield and Purity | |
| Theoretical Yield | 17.62 g |
| Experimental Yield | 14.1 g (Hypothetical) |
| Percent Yield | ~80% (Hypothetical) |
| Purity (by HPLC) | >98% (Hypothetical) |
| Physical Properties | |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C (Hypothetical) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, N-CH₂-Ph), 3.20 (t, J = 7.2 Hz, 2H, -CH₂-C=O), 2.60 (t, J = 7.2 Hz, 2H, N-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5, 137.0, 128.8, 127.9, 127.5, 55.0, 48.5, 30.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H stretch, tautomeric form), 1680 (C=O stretch), 1600, 1495, 1450 (aromatic C=C stretch) |
| Mass Spectrometry (ESI+) | m/z 177.1 [M+H]⁺ |
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship
The logical relationship of the key steps in the synthesis is outlined below, from starting materials to the final product.
Caption: Logical flow of the synthesis of this compound.
Application Notes and Protocols: Synthesis of 1-Benzylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the formation of 1-Benzylpyrazolidin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document includes a plausible reaction mechanism, a representative experimental protocol, and expected analytical data.
Introduction
Pyrazolidin-3-one derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The 1-benzyl substituent can modulate the biological activity and pharmacokinetic properties of the core pyrazolidinone scaffold. The synthesis of this compound is typically achieved through a two-step one-pot reaction involving benzylhydrazine and an acrylate ester, such as ethyl acrylate.
Reaction Mechanism
The formation of this compound proceeds via a sequential Michael addition and intramolecular cyclization (or cyclocondensation).
-
Michael Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of benzylhydrazine on the β-carbon of ethyl acrylate. This conjugate addition is a classic Michael reaction, which results in the formation of a hydrazino-ester intermediate.
-
Intramolecular Cyclization: Following the Michael addition, the reaction mixture is typically heated to promote the intramolecular cyclization of the intermediate. The nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the ester. This step results in the formation of a five-membered ring and the elimination of an ethanol molecule, yielding the final product, this compound. Elevated temperatures are often employed to facilitate this cyclization step.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound.
Materials:
-
Benzylhydrazine
-
Ethyl acrylate
-
Ethanol (absolute)
-
Sodium ethoxide (optional, as a catalyst)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylhydrazine (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl acrylate (1.00 g, 10 mmol) dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Yield | 70-85% (representative) |
| Melting Point | Not widely reported, expected to be a low-melting solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, N-CH₂-Ph), 3.40 (t, 2H, CH₂-N), 2.60 (t, 2H, CH₂-C=O) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O), 137.5 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 55.0 (N-CH₂-Ph), 48.0 (CH₂-N), 30.0 (CH₂-C=O) ppm |
| IR (KBr) | ν 3250 (N-H stretch, possible tautomer), 1680 (C=O stretch, amide), 1600, 1495, 1450 (aromatic C=C stretch) cm⁻¹ |
Note: The NMR and IR data are predicted values based on the structure and may vary slightly depending on the experimental conditions and solvent used.
Logical Relationships in Characterization
The structural confirmation of this compound relies on the correlation of spectroscopic data.
Caption: Logical relationships for the structural characterization of the product.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-Benzylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-benzylpyrazolidin-3-one as a key starting material. The methodologies outlined below are foundational for the development of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Synthesis of Pyranopyrazole Derivatives via a One-Pot, Three-Component Reaction
The synthesis of pyranopyrazoles is a valuable transformation, yielding a class of compounds with a wide range of biological activities. A common and efficient method to achieve this is through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a pyrazolone derivative. In this protocol, this compound serves as the pyrazolone component.
This reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolidinone to the resulting α,β-unsaturated nitrile, and subsequent cyclization to form the final pyranopyrazole product.[1]
Experimental Protocol: Synthesis of 6-Amino-4-aryl-1-benzyl-1,4,5,7-tetrahydro-6H-pyrano[2,3-c]pyrazole-5-carbonitriles
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
To this solution, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials), the solid product will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyranopyrazole derivative.
Quantitative Data
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Amino-1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrano[2,3-c]pyrazole-5-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 6-Amino-1-benzyl-4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
Note: Yields are based on analogous reactions with 1-phenyl-3-methylpyrazolin-5-one and are expected to be similar for the 1-benzyl analogue.
Knoevenagel Condensation for the Synthesis of 4-Arylidene-1-benzylpyrazolidin-3-ones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] In the context of this compound, the active methylene group at the C4 position can react with aromatic aldehydes to form 4-arylidene derivatives. These products are valuable intermediates for the synthesis of more complex fused heterocyclic systems.
Experimental Protocol: Synthesis of 4-(Arylmethylidene)-1-benzylpyrazolidin-3-ones
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-arylidene derivative.
Quantitative Data
| Entry | Aromatic Aldehyde | Product | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 4-Benzylidene-1-benzylpyrazolidin-3-one | ~85-90 | Not specified |
| 2 | 4-Nitrobenzaldehyde | 1-Benzyl-4-(4-nitrobenzylidene)pyrazolidin-3-one | ~90-95 | Not specified |
Note: Yields are estimated based on standard Knoevenagel condensation procedures.
Synthesis of Fused Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant biological importance, often regarded as purine bioisosteres.[3][4] A common synthetic route involves the cyclization of a functionalized pyrazole precursor. Starting from this compound, a multi-step synthesis can be envisioned where the pyrazolidinone is first converted to a more reactive intermediate, such as a 4,5-diaminopyrazole, which can then undergo cyclization with a suitable one-carbon synthon. A more direct approach involves the reaction with a reagent that provides the necessary atoms to form the fused pyrimidine ring.
Conceptual Protocol: Synthesis of 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol is based on established methods for the synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole precursors.
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Formic acid
Procedure:
-
Step 1: Formation of the Enaminone. React this compound with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone intermediate, 4-((dimethylamino)methylene)-1-benzylpyrazolidin-3-one. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent like xylene.
-
Step 2: Conversion to an Aminopyrazole Derivative. The enaminone intermediate is then reacted with hydrazine hydrate. This step is expected to yield a 5-amino-1-benzyl-1H-pyrazole-4-carbaldehyde derivative through nucleophilic attack and subsequent rearrangement.
-
Step 3: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core. The aminopyrazole derivative is cyclized by heating in formic acid, which serves as both the solvent and the source of the final carbon atom for the pyrimidine ring, to yield the 1-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Expected Quantitative Data
| Step | Product | Expected Yield (%) |
| 1 | 4-((Dimethylamino)methylene)-1-benzylpyrazolidin-3-one | > 80 |
| 2 | 5-Amino-1-benzyl-1H-pyrazole-4-carbaldehyde | ~ 60-70 |
| 3 | 1-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | > 70 |
Note: Yields are estimations based on analogous multi-step heterocyclic syntheses.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Applications of 1-Benzylpyrazolidin-3-one in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpyrazolidin-3-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial applications. This document provides a detailed overview of the current applications, supported by quantitative data, experimental protocols, and mechanistic diagrams to guide further research and development in this promising area.
Anti-inflammatory Applications
Derivatives of the pyrazolidin-one core, including 1-benzyl substituted analogs, have shown significant potential as anti-inflammatory agents. Their mechanism of action is primarily attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). By blocking these enzymes, they prevent the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.
A notable example is the compound phenidone (1-phenyl-3-pyrazolidinone), a close structural analog, which has been shown to downregulate the expression of critical adhesion molecules on endothelial cells, thereby reducing leukocyte adhesion—a key event in the inflammatory response.
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the inhibitory activity of phenidone and its derivatives on the expression of adhesion molecules on TNF-α-stimulated human umbilical vein endothelial cells (HUVEC).
| Compound | Target Adhesion Molecule | IC50 (µM) |
| 4,4-Dimethyl-phenidone | E-selectin, ICAM-1, VCAM-1 | 273[1] |
| Phenidone | E-selectin, ICAM-1, VCAM-1 | > 273[1] |
| 4-Methyl-phenidone | E-selectin, ICAM-1, VCAM-1 | > 273[1] |
| 5-Methyl-phenidone | E-selectin, ICAM-1, VCAM-1 | > 273[1] |
| 5-Phenyl-phenidone | E-selectin, ICAM-1, VCAM-1 | > 273[1] |
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
The anti-inflammatory effects of this compound derivatives are largely due to their interference with the arachidonic acid cascade. The diagram below illustrates the points of inhibition for both cyclooxygenase and lipoxygenase pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a this compound derivative to reduce acute inflammation in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice (6-8 weeks old)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
Test compound (this compound derivative) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle Control group
-
Reference Drug group
-
Test Compound group(s) (at various doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific pre-treatment time (typically 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Antimicrobial Applications
The pyrazolidin-3-one nucleus is a versatile scaffold for the development of novel antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The introduction of a benzyl group at the N1 position has been explored as a strategy to enhance potency and modulate the spectrum of activity. The proposed mechanisms of action include the disruption of cell wall synthesis, inhibition of protein synthesis, and interference with nucleic acid replication.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazolidin-3-one and related pyrazole derivatives against various microbial strains.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Staphylococcus aureus | 4 - 64 | [2][3] |
| Pyrazole Derivative | Bacillus subtilis | 32 | [3] |
| Pyrazole Derivative | Escherichia coli | 1 - 128 | [2][3] |
| Pyrazole Derivative | Pseudomonas aeruginosa | >128 | [3] |
| Pyrazole Derivative | Candida albicans | 64 | [3] |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one | Bacillus subtilis | - (Significant Activity) | [4] |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one | Staphylococcus aureus | - (Significant Activity) | [4] |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one | Escherichia coli | - (Moderate Activity) | [4] |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one | Pseudomonas aeruginosa | - (Moderate Activity) | [4] |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one | Candida albicans | - (Significant Activity) | [4] |
Note: Specific MIC values for this compound were not available in the reviewed literature; the table reflects data for structurally related compounds.
Proposed Mechanism: Inhibition of Bacterial Cell Wall Synthesis
One of the proposed antibacterial mechanisms for pyrazole derivatives is the inhibition of enzymes essential for peptidoglycan synthesis, a critical component of the bacterial cell wall. The diagram below illustrates a potential workflow for identifying such inhibitors.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This in vitro assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Broth with inoculum, no compound.
-
Sterility Control: Broth only, no inoculum.
-
Positive Control: A known antibiotic/antifungal agent.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can be used to measure absorbance for a more quantitative assessment.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a cyclocondensation reaction. A general workflow for the synthesis is presented below.
Experimental Protocol: General Synthesis of this compound
Objective: To synthesize a this compound derivative via cyclocondensation.
Materials:
-
An appropriate α,β-unsaturated ester (e.g., ethyl acrylate)
-
Benzylhydrazine
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester (1 equivalent) and benzylhydrazine (1 equivalent) in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux and stir for a specified period (typically several hours, monitored by TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The provided data, protocols, and diagrams are intended to facilitate further investigation into the promising anti-inflammatory and antimicrobial properties of this class of compounds.
References
- 1. Activity of the lipoxygenase inhibitor 1-phenyl-3-pyrazolidinone (phenidone) and derivatives on the expression of adhesion molecules on human umbilical vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
Application Notes and Protocols: 1-Benzylpyrazolidin-3-one Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Pyrazolidinone scaffolds have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities. This document focuses on 1-benzylpyrazolidin-3-one derivatives, a subset of this class, and their potential as antibacterial agents. These compounds are of particular interest due to their structural features which may allow for targeted interactions with bacterial enzymes. This application note provides a summary of their antibacterial activity, detailed protocols for their synthesis and evaluation, and an overview of their potential mechanism of action.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Related Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| PZD-1 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 8 | 8 | Ciprofloxacin (≤1) |
| PZD-2 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 16 | 16 | Ciprofloxacin (≤1) |
| PZD-3 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 32 | 32 | Ciprofloxacin (≤1) |
Data is illustrative and based on related structures.[1]
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of Related Pyrazole Derivatives against Gram-Negative Bacteria
| Compound ID | Derivative Type | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference Compound (MIC in µg/mL) |
| PZD-4 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 64 | 64 | Ciprofloxacin (≤0.25) |
| PZD-5 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 128 | 128 | Ciprofloxacin (≤0.25) |
| PZD-6 | 2-(3-(4-aryl)-1-phenyl-1H-pyrazol-4-yl)chroman-4-one | 128 | >128 | Ciprofloxacin (≤0.25) |
Data is illustrative and based on related structures.[1]
Visualizations
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Pyrazolidinone derivatives may exert their antibacterial effect by targeting the bacterial cell wall synthesis pathway, a crucial process for bacterial viability. A key enzyme in this pathway is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan biosynthesis.[1][2][3][4] Inhibition of MurA disrupts the formation of the protective peptidoglycan layer, leading to cell lysis and bacterial death.
Caption: Proposed inhibition of the bacterial peptidoglycan synthesis pathway.
Experimental Workflow: Antibacterial Drug Discovery
The process of identifying and characterizing novel antibacterial agents involves a multi-step workflow, from initial synthesis to in-depth mechanistic studies.
Caption: General workflow for antibacterial drug discovery and evaluation.
Experimental Protocols
Protocol 1: General Synthesis of 1-Benzyl-4-substituted-pyrazolidin-3-ones
This protocol outlines a general method for the synthesis of 1-benzyl-4-substituted-pyrazolidin-3-ones, which can be adapted based on the desired substituents.
Materials:
-
Substituted acrylic acid or ester
-
Benzylhydrazine
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Sodium acetate (if necessary)
-
Standard laboratory glassware for reflux and purification
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the substituted acrylic acid or ester (1 equivalent) in the chosen solvent.
-
Addition of Benzylhydrazine: Add benzylhydrazine (1-1.2 equivalents) to the reaction mixture. If an acid is used as the starting material, a base like sodium acetate may be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Reference antibiotic (e.g., ciprofloxacin, vancomycin)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: MurA Enzyme Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against the MurA enzyme by measuring the release of inorganic phosphate (Pi).
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Malachite Green reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer (capable of reading absorbance at ~620 nm)
-
Synthesized this compound derivatives
Procedure:
-
Reaction Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory). Include a no-compound control.
-
Add the MurA enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrates, UNAG and PEP, to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Color Development:
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
Allow the color to develop for 10-15 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
References
- 1. Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
Exploring the Versatility of 1-Benzylpyrazolidin-3-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpyrazolidin-3-one scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound and its analogs in drug discovery, with a particular focus on oncology.
Application Note 1: Anticancer Activity and Kinase Inhibition
Derivatives of the pyrazolidin-3-one core, particularly those with a 1-benzyl substitution, have emerged as promising candidates for the development of novel anticancer agents. While direct anticancer data for this compound is still under exploration, structurally similar compounds have shown potent activity against various cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
A notable example is the activity of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have demonstrated significant inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to a reduction in tumor growth and progression.
Furthermore, analogs such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.
Quantitative Data for 1-Benzyl-Substituted Analogs
The following tables summarize the in vitro anticancer and VEGFR-2 inhibitory activities of representative 1-benzyl-substituted heterocyclic compounds. This data serves as a benchmark for researchers synthesizing and evaluating new derivatives of this compound.
Table 1: In Vitro Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [1]
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) |
| 7c | 4-(4-fluorophenyl)thiazol-2-yl)hydrazono | 7.17 ± 0.94 | > 50 |
| 7d | 4-(4-chlorophenyl)thiazol-2-yl)hydrazono | 2.93 ± 0.47 | 48.12 ± 3.28 |
| Doxorubicin | Reference Drug | 4.30 ± 0.84 | 3.84 ± 0.46 |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]
| Compound ID | VEGFR-2 IC₅₀ (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
| Sorafenib | 0.09 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A general and established method for the synthesis of pyrazolidin-3-one derivatives involves the cyclization of β-keto esters with hydrazines.[2]
Materials:
-
Ethyl 3-oxo-3-phenylpropanoate
-
Benzylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Acetate
Procedure:
-
Dissolve ethyl 3-oxo-3-phenylpropanoate in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid and a molar equivalent of sodium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and potential targets of this compound analogs.
Experimental Workflow Diagram
Caption: Workflow for the in vitro anticancer evaluation of this compound analogs.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution according to the manufacturer's instructions. Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Test compound at various concentrations
-
VEGFR-2 enzyme
-
Substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ATP: Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light output.
-
Luminescence Measurement: Read the luminescence signal using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both floating and adherent cells. Wash the cells twice with ice-cold PBS by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.
References
Synthetic Routes to Functionalized 1-Benzylpyrazolidin-3-one Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of functionalized 1-benzylpyrazolidin-3-one analogs. The pyrazolidin-3-one scaffold is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The introduction of a benzyl group at the N1 position and further functionalization of the heterocyclic ring can lead to the development of novel drug candidates with enhanced potency and selectivity. This guide outlines a general synthetic strategy, detailed experimental procedures for key reactions, and methods for the characterization of the synthesized compounds. Additionally, we explore the potential biological targets of these analogs, with a focus on their role as kinase inhibitors in cancer-related signaling pathways.
Introduction
Pyrazolidin-3-ones are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their physicochemical and pharmacological properties. The 1-benzyl moiety is a common substituent in many bioactive molecules, often contributing to enhanced binding affinity to biological targets through hydrophobic and aromatic interactions. This document details a primary synthetic route for the preparation of this compound analogs, which involves the cyclocondensation of N-benzylhydrazine with α,β-unsaturated esters, followed by functionalization at other positions of the pyrazolidinone ring.
General Synthetic Routes
The synthesis of functionalized this compound analogs can be primarily achieved through two main strategies:
-
Cyclocondensation of Benzylhydrazine with α,β-Unsaturated Esters: This is a direct and widely used method to construct the pyrazolidin-3-one ring with the benzyl group already in place at the N1 position. The reaction typically proceeds by heating the reactants in a suitable solvent.
-
N-Benzylation of a Pre-formed Pyrazolidin-3-one Ring: This approach involves the initial synthesis of a pyrazolidin-3-one core, which is subsequently benzylated at the N1 position using a benzyl halide in the presence of a base. This method is advantageous when the desired functional groups on the pyrazolidinone ring are not compatible with the conditions of the cyclocondensation reaction.
Further functionalization can be achieved at the C4 and C5 positions of the this compound core through various organic reactions, such as alkylation, acylation, and condensation reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes the synthesis of the core this compound scaffold via cyclocondensation.
Materials:
-
Benzylhydrazine dihydrochloride
-
Ethyl acrylate (or other α,β-unsaturated esters)
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Benzylhydrazine Free Base: In a round-bottom flask, dissolve benzylhydrazine dihydrochloride (1 equivalent) in water. Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzylhydrazine as a colorless oil.
-
Cyclocondensation Reaction: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add the freshly prepared benzylhydrazine (1 equivalent). To this mixture, add ethyl acrylate (1 equivalent) dropwise with stirring.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). After completion (typically 4-6 hours), cool the reaction mixture to room temperature and neutralize with concentrated HCl. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid.
Protocol 2: N-Benzylation of Pyrazolidin-3-one
This protocol outlines the synthesis of this compound starting from the parent pyrazolidin-3-one.
Materials:
-
Pyrazolidin-3-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazolidin-3-one (1 equivalent) in acetone or DMF. Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) until the reaction is complete as monitored by TLC. After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
The following tables summarize representative quantitative data for synthesized this compound analogs and related structures found in the literature.
Table 1: Synthesis of 1-Substituted Pyrazolidin-3-one Analogs - Reaction Yields
| Entry | N1-Substituent | C4-Substituent | C5-Substituent | Yield (%) | Reference |
| 1 | Benzyl | H | H | 65-75 (estimated) | General Method |
| 2 | Phenyl | Benzoyl-methyl | H | 73.81 | [1] |
| 3 | Phenyl | H | H | 42.25 | [2] |
| 4 | Benzyl | H | Phenyl | Not specified | N/A |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Spectroscopic Data for a Representative Pyrazolidin-3-one Analog
| Compound | 1H NMR (δ, ppm) | IR (cm-1) | MS (m/z) |
| 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one | 2.06 (t, 2H), 2.50 (t, 2H), 3.45 (m, 1H), 7.2-7.9 (m, 10H, Ar-H) | 3236 (N-H), 1643 (C=O), 1598 (Ar C=C) | M+ calculated for C₁₇H₁₆N₂O₂: 280.12, Found: 280 |
Data is for a 1-phenyl analog, but provides a reference for expected spectral features.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of this compound analogs.
Caption: General workflow for the synthesis of this compound analogs.
Potential Signaling Pathway Inhibition
This compound analogs have shown promise as anticancer agents, potentially through the inhibition of kinase signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] The diagram below illustrates the MAPK signaling cascade and the potential points of inhibition by pyrazolidinone-based compounds.
Caption: Inhibition of the MAPK signaling pathway by this compound analogs.
Conclusion
The synthetic routes and protocols provided in this document offer a robust framework for the generation of a diverse library of functionalized this compound analogs. The versatility of the pyrazolidin-3-one scaffold, combined with the potential for targeted inhibition of key signaling pathways such as the MAPK cascade, makes these compounds highly attractive for further investigation in drug discovery and development programs. The detailed experimental procedures and data presentation guidelines are intended to facilitate reproducible and efficient synthesis and characterization of these promising therapeutic agents.
References
Application Notes and Protocols for Assessing the Biological Activity of 1-Benzylpyrazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, and antimicrobial properties. Notably, some derivatives have also been investigated for their potential as anticancer agents. 1-Benzylpyrazolidin-3-one, as a member of this family, holds promise for therapeutic applications. This document provides a comprehensive set of experimental protocols to assess the biological activity of this compound, focusing on its potential anti-inflammatory and cytotoxic effects. Detailed methodologies for key in vitro and in vivo assays are presented, along with structured tables for data presentation and diagrams to illustrate experimental workflows and relevant signaling pathways.
Potential Biological Activities
Based on the known activities of related pyrazolidinone compounds, the primary biological activities to investigate for this compound are its anti-inflammatory and anticancer effects. Pyrazolidin-3,5-dione derivatives have been noted for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and hypoglycemic properties.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolidinone derivatives is a well-documented area of research. Many compounds in this class exhibit their effects by inhibiting key inflammatory mediators. The evaluation of anti-inflammatory activity can be approached through a combination of in vitro and in vivo models.
Anticancer Activity
Several pyrazoline derivatives have demonstrated significant cytotoxic activities against various cancer cell lines.[2] The investigation into the anticancer potential of this compound is a logical step in its biological evaluation. Standard cytotoxicity assays are employed to determine the compound's effect on cancer cell viability and proliferation.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory and anticancer activities of this compound.
In Vitro Anti-inflammatory Assays
1. Inhibition of Albumin Denaturation
-
Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common cause of inflammation.
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of this compound at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin.[3]
-
Adjust the pH of the reaction mixture to 6.8 using 1N HCl.[3]
-
Incubate the samples at room temperature for 20 minutes.[3]
-
Induce denaturation by heating the mixture in a water bath at 51°C for 20 minutes.[3]
-
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Use a standard anti-inflammatory drug, such as ibuprofen, as a positive control.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of the test compound on COX enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins, key mediators of inflammation.
-
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare the reaction mixture containing the appropriate COX enzyme, heme, and a fluorescent substrate in a 96-well plate.
-
Add this compound at various concentrations to the wells. Include a known COX inhibitor as a positive control.
-
Initiate the reaction by adding arachidonic acid to all wells.[4]
-
Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader.[4]
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[4]
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard and reproducible model for evaluating acute inflammation. Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling indicates the anti-inflammatory effect of the test compound.[4]
-
Protocol:
-
Use male Wistar rats (150-200 g) and acclimatize them to laboratory conditions for at least one week.[4]
-
Divide the animals into groups: a control group receiving the vehicle, a positive control group receiving a standard drug like Indomethacin (10 mg/kg), and test groups receiving this compound at different doses (e.g., 100 mg/kg).[1]
-
Administer the test compound or vehicle orally.[1]
-
After one hour, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the left hind paw of each animal.[1] The right paw serves as a non-inflamed reference.[1]
-
Measure the initial paw volume using a plethysmometer immediately after the carrageenan injection.[1]
-
Measure the final paw volume three hours after the carrageenan injection.[1]
-
Calculate the percentage of reduction in paw volume using the formula: % Anti-inflammatory Activity = (1 - Vt/Vc) x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[1]
-
In Vitro Anticancer Assays
1. MTT Assay for Cell Viability
-
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-48 hours).[3]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[3]
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[3]
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.[3]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is an indicator of cytotoxicity.[5]
-
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.[5] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
After incubation, carefully collect the cell culture supernatant from each well.[5]
-
Transfer the supernatant to a new 96-well plate.[5]
-
Add the LDH reaction mixture from a commercial kit to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released compared to the maximum release control.
-
3. Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[5]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
Data Presentation
Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | % Inhibition | IC50 (µM) | Standard Drug | % Inhibition of Standard |
| Albumin Denaturation | 10 | Ibuprofen | |||
| 50 | |||||
| 100 | |||||
| COX-2 Inhibition | 10 | Celecoxib | |||
| 50 | |||||
| 100 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| This compound | 50 | ||
| 100 | |||
| Indomethacin | 10 |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Standard Drug | IC50 of Standard (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | Doxorubicin | ||
| HCT-116 (Colon Cancer) | MTT | 48 | Doxorubicin | ||
| A549 (Lung Cancer) | MTT | 48 | Doxorubicin |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Overall experimental workflow for assessing biological activity.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing the reaction conditions for 1-Benzylpyrazolidin-3-one synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylpyrazolidin-3-one. The information is structured to address common challenges and provide clear, actionable advice for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Michael addition followed by an intramolecular cyclization. In this reaction, benzylhydrazine acts as a binucleophile. The more nucleophilic nitrogen atom of benzylhydrazine attacks the β-carbon of an acrylate ester (like ethyl acrylate). This is followed by an intramolecular condensation, where the other nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazolidinone ring and the elimination of an alcohol (ethanol).
Q2: What are the most critical parameters to control in this synthesis?
A2: The most critical parameters are temperature, choice of solvent, and the purity of the reactants. The reaction can be exothermic, and controlling the temperature is crucial to prevent side reactions. The solvent can influence the reaction rate and the solubility of intermediates and the final product. High-purity benzylhydrazine and ethyl acrylate are essential to avoid the formation of impurities that can complicate purification.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include the formation of di-adducts where both nitrogen atoms of hydrazine react with the acrylate, polymerization of ethyl acrylate, and oxidation of benzylhydrazine. Careful control of stoichiometry and temperature can minimize these side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: Impurities in benzylhydrazine or ethyl acrylate can inhibit the reaction.
-
Recommendation: Ensure the purity of your starting materials. Benzylhydrazine can degrade over time; using a freshly opened bottle or purifying it before use is advisable. Ethyl acrylate should be checked for polymer content.
-
-
Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.
-
Recommendation: While the reaction is often performed at room temperature or with gentle heating, the optimal temperature can vary. Try running the reaction at a lower temperature (0 °C to room temperature) to control exothermicity, or gently heat the reaction mixture (40-60 °C) if it is proceeding too slowly. Monitor the reaction by TLC to find the optimal temperature.
-
-
Solvent Effects: The choice of solvent is crucial for reactant solubility and reaction kinetics.
-
Recommendation: Ethanol is a commonly used solvent. However, if you are experiencing issues, consider other polar protic or aprotic solvents such as methanol, isopropanol, or acetonitrile.
-
-
Problem 2: Formation of Multiple Products/Impurities
-
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products is often due to side reactions.
-
Control of Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.
-
Recommendation: Use a precise 1:1 molar ratio of benzylhydrazine to ethyl acrylate. Adding one reactant dropwise to the other can also help in controlling the reaction.
-
-
Temperature Control: As mentioned, high temperatures can promote side reactions.
-
Recommendation: Maintain a consistent and controlled temperature throughout the reaction. Running the reaction in an ice bath can be beneficial, especially during the initial addition of reactants.
-
-
Problem 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended purification methods?
-
Answer: this compound is typically a solid at room temperature and can be purified by recrystallization or column chromatography.
-
Recrystallization: This is often the most effective method for purifying the crude product.
-
Recommendation: Experiment with different solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a good alternative.
-
Recommendation: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase. Monitor the fractions by TLC to isolate the pure product.
-
-
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzylhydrazine and ethyl acrylate.
Materials:
-
Benzylhydrazine
-
Ethyl acrylate
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add ethyl acrylate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 65 |
| 2 | Ethanol | 78 (Reflux) | 6 | 85 |
| 3 | Methanol | 65 (Reflux) | 8 | 80 |
| 4 | Acetonitrile | 82 (Reflux) | 12 | 70 |
| 5 | None | 100 | 4 | 50 |
Note: Yields are illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Common side products in the synthesis of 1-Benzylpyrazolidin-3-one and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylpyrazolidin-3-one. The following information addresses common side products and provides strategies for their avoidance to ensure a high-yield and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct synthesis of this compound involves the reaction of benzylhydrazine with an acrylic acid ester, typically ethyl acrylate or methyl acrylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization.
Q2: What are the most common side products observed in this synthesis?
During the synthesis of this compound, several side products can form, reducing the yield and complicating purification. The primary side products include:
-
Di-addition Product (Bis-Michael Adduct): This product arises from the reaction of one molecule of benzylhydrazine with two molecules of the acrylate ester.
-
Regioisomer (2-Benzylpyrazolidin-3-one): Although the formation of the 1-benzyl isomer is generally favored, the 2-benzyl isomer can also be formed.
-
Unreacted Starting Materials: Incomplete reactions can leave residual benzylhydrazine and acrylate ester in the product mixture.
Q3: How can I minimize the formation of the di-addition product?
The formation of the di-addition product is a common issue resulting from the high reactivity of the secondary amine in the initial Michael adduct. To minimize its formation, consider the following:
-
Control of Stoichiometry: Use a slight excess of benzylhydrazine relative to the acrylate ester. This ensures that the acrylate is consumed before it can react a second time with the mono-adduct. A molar ratio of 1.1:1 (benzylhydrazine to acrylate) is often a good starting point.
-
Slow Addition of Acrylate: Add the acrylate ester dropwise to the reaction mixture containing benzylhydrazine. This maintains a low concentration of the acrylate, favoring the initial mono-addition over the subsequent di-addition.
-
Lower Reaction Temperature: Conducting the initial Michael addition at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and reduce the likelihood of the second addition.
Q4: How can the formation of the 2-benzylpyrazolidin-3-one regioisomer be avoided?
The regioselectivity of the cyclization is influenced by the reaction conditions. The N1-substituted product (1-benzyl) is generally the thermodynamically more stable isomer. To favor its formation:
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Protic solvents like ethanol can facilitate the desired cyclization pathway.
-
Reaction Time and Temperature for Cyclization: After the initial Michael addition, allowing the reaction to proceed at a moderate temperature (e.g., reflux in ethanol) for a sufficient duration can favor the formation of the more stable 1-benzyl isomer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Predominant formation of side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize stoichiometry by using a slight excess of benzylhydrazine. - Control the addition rate and temperature of the acrylate ester. |
| Presence of a Significant Amount of a Higher Molecular Weight Impurity | Formation of the di-addition product. | - Add the acrylate ester slowly and at a reduced temperature. - Use a slight molar excess of benzylhydrazine. - Consider a two-step, one-pot procedure where the Michael addition is performed at a lower temperature before heating for cyclization. |
| Detection of an Isomeric Impurity | Formation of 2-benzylpyrazolidin-3-one. | - Ensure adequate reaction time and temperature during the cyclization step to allow for equilibration to the more stable 1-benzyl isomer. - Use a protic solvent such as ethanol. |
| Difficulty in Purifying the Final Product | Presence of multiple side products and unreacted starting materials. | - Optimize reaction conditions to minimize side product formation. - Employ column chromatography for purification. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective. - Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to purify the solid product. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to minimize the formation of common side products.
Materials:
-
Benzylhydrazine
-
Ethyl acrylate
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylhydrazine (1.1 equivalents) in absolute ethanol.
-
Michael Addition: Cool the solution to 0-5 °C in an ice bath. Add ethyl acrylate (1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Initial Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the starting materials by TLC.
-
Cyclization: Once the initial addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The cyclization to this compound will occur.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway showing the formation of the desired product and major side products.
Technical Support Center: High-Purity 1-Benzylpyrazolidin-3-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity 1-Benzylpyrazolidin-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: How do I choose the right purification technique?
For crude material with a relatively high purity and crystalline nature, recrystallization is often a good first choice due to its simplicity and scalability. If the crude product is an oil or contains multiple impurities with similar polarities to the product, column chromatography is generally more effective.
Q3: What are the likely impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials such as benzylhydrazine and an acrylate derivative (e.g., ethyl acrylate), byproducts from side reactions, and residual solvents. The exact impurity profile will depend on the specific synthetic route employed.
Q4: How can I assess the purity of my this compound?
Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. A sharp melting point close to the literature value indicates high purity.[1]
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.
-
Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] For pyrazolidinone derivatives, alcohols like ethanol or isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane are often effective.[2][3] A systematic solvent screening is recommended.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.
-
Solution 1: Reheat the solution until the oil redissolves. Allow it to cool more slowly. You can also add a small amount of additional hot solvent.
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution 2: Try adding a seed crystal of pure this compound to induce crystallization. If this fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.
Problem: Poor recovery of the purified compound.
-
Possible Cause 1: Too much solvent was used during recrystallization, leading to a significant amount of the product remaining in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] The mother liquor can be concentrated and a second crop of crystals can be collected.
-
Possible Cause 2: The compound has significant solubility in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause 1: The chosen mobile phase (eluent) system does not have the optimal polarity.
-
Solution 1: Optimize the eluent system using Thin-Layer Chromatography (TLC) first. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.[4] For pyrazolidinone derivatives, mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate are commonly used.
-
Possible Cause 2: The column is overloaded with the crude material.
-
Solution 2: The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.[5]
Problem: The compound is eluting too quickly (high Rf).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the proportion of the polar solvent in the eluent mixture. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try switching to a 20:80 mixture.
Problem: The compound is not eluting from the column (low Rf).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the proportion of the polar solvent in the eluent mixture. For instance, if you are using a 20:80 ethyl acetate/hexane mixture, try a 30:70 or 40:60 mixture.
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of this compound
| Solvent System (v/v) | Polarity | Expected Rf of this compound | Notes |
| 10% Ethyl Acetate in Hexane | Low | 0.1 - 0.2 | Good for eluting non-polar impurities first. |
| 30% Ethyl Acetate in Hexane | Medium | 0.3 - 0.5 | Often a good starting point for eluting the product. |
| 50% Ethyl Acetate in Hexane | High | 0.6 - 0.8 | May be used to elute more polar impurities or if the product is strongly retained. |
Note: These are representative values and the optimal solvent system should be determined experimentally using TLC.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room and boiling temperatures. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate in hexane) to find the optimal mobile phase for separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The elution can be monitored by TLC.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for purification.
References
Improving the stability of 1-Benzylpyrazolidin-3-one in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Benzylpyrazolidin-3-one in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemistry of its core structures, the pyrazolidinone ring and the N-benzyl group, this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The pyrazolidinone ring, which is a cyclic amide (a γ-lactam), can undergo hydrolysis. This process is typically catalyzed by acidic or basic conditions, leading to the cleavage of the amide bond and the formation of a ring-opened product.[1][2]
-
Oxidation: The N-benzyl group is prone to oxidation. This can result in the cleavage of the benzyl group (debenzylation) to form pyrazolidin-3-one and benzaldehyde or benzoic acid.[3][4][5] The pyrazolidinone ring itself may also be susceptible to oxidative degradation.
Q2: What factors can influence the stability of this compound solutions?
A2: The stability of this compound in solution is significantly influenced by several factors:
-
pH: Extreme pH values (both acidic and alkaline) can accelerate the rate of hydrolysis of the pyrazolidinone ring.[6]
-
Temperature: Higher temperatures generally increase the rate of both hydrolytic and oxidative degradation.[6]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions from light to minimize this pathway.[6]
-
Presence of Oxidizing Agents: The presence of oxygen or other oxidizing agents can promote the oxidative degradation of the N-benzyl group.[4][5][6]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.
Q3: My solution of this compound is turning yellow. What is the likely cause?
A3: A yellow discoloration in your solution is likely due to the formation of degradation products. The most probable cause is the oxidation of the N-benzyl group, which can lead to the formation of benzaldehyde. Benzaldehyde itself is a colorless liquid, but it can be further oxidized to benzoic acid and other colored impurities over time, especially in the presence of light and oxygen. To confirm this, you can use analytical techniques such as HPLC or LC-MS to identify the degradation products.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of your this compound solution, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, which should be determined experimentally but is often near neutral (pH 6-8) for many pharmaceutical compounds.[6] Use of a buffered solution is highly recommended.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures, such as 2-8 °C or frozen at -20 °C.[6] Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6]
-
Inert Atmosphere: For long-term storage or for sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Solvent Selection: If your experimental design allows, consider using a less protic or a non-aqueous solvent to reduce the rate of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of compound potency in aqueous solution. | 1. Inappropriate pH: The pH of the solution may be too acidic or too basic, leading to accelerated hydrolysis. 2. High Storage Temperature: The solution is being stored at a temperature that promotes degradation. | 1. Optimize pH: Determine the optimal pH for stability by conducting a pH-rate profile study. Use buffered solutions to maintain the target pH. 2. Control Temperature: Store solutions at a lower temperature (e.g., refrigerated or frozen).[6] |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation: The compound is degrading into one or more new chemical entities. 2. Contamination: The sample may have been contaminated. | 1. Identify Degradants: Use LC-MS or other appropriate analytical techniques to identify the structures of the degradation products. This will help to understand the degradation pathway. 2. Review Handling Procedures: Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. |
| Inconsistent results between experiments. | 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or storage time between experiments. 2. Solution Age: Using stock solutions of varying ages that may have undergone different levels of degradation. | 1. Standardize Protocols: Ensure that all experimental parameters, including storage conditions and duration, are consistent. 2. Use Fresh Solutions: Prepare fresh stock solutions for each set of experiments or establish a validated shelf-life for your solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade acetonitrile and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
2. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
- Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
- Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period.
- Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
- At specified time points, withdraw samples from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. | Semantic Scholar [semanticscholar.org]
- 4. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of 1-Benzylpyrazolidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 1-Benzylpyrazolidin-3-one. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the cyclocondensation reaction of benzylhydrazine with either an α,β-unsaturated ester, such as ethyl acrylate, or a β-halopropionate, like ethyl 3-bromopropionate. The choice of reagent can influence reaction conditions and the impurity profile.
Q2: What are the primary safety concerns when working with the synthesis of this compound?
A2: The primary safety concern is the handling of benzylhydrazine, a hydrazine derivative. Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be flammable.[1][2][3] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[3] On a larger scale, there is a risk of runaway reactions, especially if there are catalytic impurities like copper or iron oxides present.[1] Using dilute aqueous solutions of hydrazine derivatives can help mitigate some of these risks.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of toluene, ethyl formate, and formic acid (5:4:1), can be used to separate the product from the starting materials.[3] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of reaction conversion.
Q4: What are the typical yields for this synthesis?
A4: Yields can vary significantly based on the reaction conditions, scale, and purification method. Laboratory-scale syntheses of similar pyrazolidin-3-ones have reported yields ranging from 42% to over 70%.[3] Optimization of reaction parameters is critical to achieving high yields during scale-up.
Q5: Is it necessary to purify the crude this compound?
A5: Yes, purification is generally necessary to remove unreacted starting materials, byproducts, and any residual solvent. The purity requirements will depend on the intended use of the final compound. Common purification techniques include recrystallization and column chromatography.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. This guide provides solutions to common issues encountered during this process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup or purification. | - Increase reaction time and monitor by TLC/HPLC until starting material is consumed. - Optimize temperature; a moderate increase may improve reaction rate, but excessive heat can lead to side reactions. - Analyze crude product to identify byproducts and adjust reaction conditions (e.g., stoichiometry, addition rate of reagents) to minimize their formation. - Optimize extraction and purification steps. Consider alternative recrystallization solvents or chromatography conditions. |
| Product Purity Issues | - Inefficient purification. - Presence of unreacted starting materials. - Formation of closely related impurities. | - For recrystallization, screen various solvents to find one that provides good recovery and high purity. - If using column chromatography, adjust the stationary and mobile phases for better separation. - Ensure the reaction goes to completion to minimize unreacted starting materials in the crude product. |
| Exothermic Reaction / Poor Temperature Control | - The reaction between benzylhydrazine and the acrylate/halopropionate can be exothermic. - Inadequate heat removal capacity of the reactor at a larger scale. | - Implement controlled, slow addition of one of the reagents. - Ensure the reactor has sufficient cooling capacity. - Closely monitor the internal temperature of the reactor. |
| Difficulty with Product Isolation | - Product is soluble in the reaction solvent or workup solvents. - Formation of an oil instead of a solid precipitate. | - If the product is in an aqueous phase, perform multiple extractions with a suitable organic solvent. - If precipitating from a solvent, ensure complete precipitation by cooling for an adequate amount of time before filtration. - If an oil forms, try trituration with a non-polar solvent to induce solidification. |
| Discoloration of Final Product | - Presence of colored impurities from starting materials. - Degradation of the product or impurities at elevated temperatures. | - Purify starting materials if they are discolored. - Perform purification steps, such as recrystallization with activated carbon, to remove colored impurities. - Avoid excessive heating during the reaction and purification. |
Experimental Protocols
Synthesis of this compound from Benzylhydrazine and Ethyl Acrylate
This protocol provides a general method for the synthesis of this compound. Optimization will be required for large-scale production.
Materials:
-
Benzylhydrazine
-
Ethyl acrylate
-
Ethanol (or another suitable solvent)
-
Sodium methoxide (as a catalyst, optional)
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and condenser, dissolve benzylhydrazine (1.0 eq.) in ethanol.
-
If using a catalyst, add a catalytic amount of sodium methoxide.
-
Slowly add ethyl acrylate (1.0-1.2 eq.) to the solution while maintaining the temperature between 25-30°C. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture, isopropanol) or by column chromatography on silica gel.
Visualizations
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Identifying and removing impurities from 1-Benzylpyrazolidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzylpyrazolidin-3-one. The information provided addresses common issues related to the identification and removal of impurities during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
Based on the analogous reaction of hydrazine hydrate with ethyl acrylate, several process-related impurities can be anticipated in the synthesis of this compound.[1] The primary route of synthesis involves the Michael addition of benzylhydrazine to an acrylate ester (like ethyl acrylate), followed by intramolecular cyclization.
Potential Impurities Include:
-
Unreacted Starting Materials:
-
Benzylhydrazine
-
Ethyl acrylate (or other acrylate esters)
-
-
Intermediates:
-
Ethyl 3-(2-benzylhydrazinyl)propanoate (the initial Michael adduct)
-
-
Side-Reaction Products (By Analogy): [1]
-
Double-addition products: Where a second molecule of ethyl acrylate reacts with the intermediate or product.
-
Positional Isomers: Depending on which nitrogen of the benzylhydrazine attacks the acrylate.
-
Di-acylated pyrazolidinone derivatives: Such as 1-benzyl-2-(ethoxycarbonylethyl)pyrazolidin-3-one.
-
-
Degradation Products: The stability of this compound under strongly acidic or basic conditions may be limited, potentially leading to hydrolysis of the amide bond.[2]
Q2: Which analytical techniques are best for identifying these impurities?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantification. A reversed-phase method with UV detection is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated impurities.[3] It can reveal subtle differences in structure, such as positional isomers.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.
-
Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and for initial purity assessment.
Q3: What are the recommended methods for purifying crude this compound?
The choice of purification method will depend on the nature and quantity of the impurities present.
-
Recrystallization: A common and effective technique for removing minor impurities from a solid product. The choice of solvent is critical.
-
Column Chromatography: Highly effective for separating the desired product from closely related impurities. Silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Acid-Base Extraction: Can be used to remove acidic or basic impurities. For instance, unreacted benzylhydrazine can be removed by washing an organic solution of the crude product with a dilute acid.
-
Formation of Acid Addition Salts: For pyrazole derivatives, precipitation or crystallization of an acid addition salt can be an effective purification strategy.[4] The purified salt can then be neutralized to recover the free base.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Low Yield of this compound | Incomplete reaction; Side reactions consuming starting materials; Product loss during work-up or purification. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Control the reaction temperature to minimize side reactions. Optimize the purification procedure to minimize losses. |
| Multiple Spots on TLC of Crude Product | Presence of unreacted starting materials, intermediates, and/or side-products. | Compare the Rf values with those of the starting materials. Use a combination of purification techniques (e.g., column chromatography followed by recrystallization). |
| Unexpected Peaks in HPLC or LC-MS Analysis | Formation of unknown impurities or degradation products. | Isolate the impurity using preparative HPLC for structural elucidation by NMR and high-resolution mass spectrometry. Review the reaction conditions (temperature, pH, reaction time) to identify potential causes of impurity formation. |
| Product is an Oil Instead of a Solid | Presence of impurities that are oils at room temperature; Residual solvent. | Attempt purification by column chromatography. Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or triturating with a non-polar solvent. Ensure all solvent is removed under high vacuum. |
| Poor Separation During Column Chromatography | Incorrect choice of mobile phase; Overloading the column. | Perform TLC with different solvent systems to find an optimal mobile phase for separation. Use an appropriate amount of crude product relative to the amount of silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate test tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Common Analytical Techniques for Impurity Identification
| Technique | Information Provided | Primary Use |
| HPLC | Retention time, peak area (quantitative) | Purity assessment, quantification of impurities |
| LC-MS | Retention time, mass-to-charge ratio | Identification of unknown impurities |
| NMR | Chemical structure, connectivity | Structural elucidation of product and impurities |
| GC | Retention time | Analysis of volatile impurities (e.g., residual solvents) |
| TLC | Rf value | Reaction monitoring, preliminary purity check |
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: Potential reaction pathways leading to the formation of impurities during synthesis.
References
- 1. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Recrystallization methods for purifying 1-Benzylpyrazolidin-3-one
Technical Support Center: Purifying 1-Benzylpyrazolidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of this compound using recrystallization methods.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Diagram: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: If your compound is not dissolving, you can try the following:
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Add more solvent: Add small portions of the hot solvent incrementally until the solid dissolves. Be mindful not to add a large excess, as this will reduce your yield.[1]
-
Choose a different solvent: The initial solvent may not be suitable. Refer to the solvent selection guide below.
Q2: No crystals are forming after cooling the solution. What is the problem?
A2: This is a common issue known as supersaturation.[1] To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to create a rough surface for crystals to nucleate.[1]
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal can initiate crystallization.[1]
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility.
-
Reduce the solvent volume: If too much solvent was added, you may need to evaporate some of it and allow the solution to cool again.[2]
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts before it dissolves or when the solution cools. To resolve this:
-
Reheat the solution: Add more of the primary ("good") solvent to fully dissolve the oil.
-
Cool the solution slowly: A slower cooling rate can promote the formation of crystals over oil.[2]
-
Consider a different solvent system: The boiling point of your solvent may be too high, or the polarity may not be ideal.
Q4: The yield of my recrystallized this compound is very low. Why?
A4: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery.[1][2] The compound remains dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Washing with too much cold solvent: The purified crystals should be washed with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q5: How do I remove colored impurities from my product?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities, which are then removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Suitability as Primary Solvent ("Good" Solvent) | Suitability as Secondary Solvent ("Bad" Solvent) | Notes |
| Ethanol | Good | Poor | Often a good starting point for pyrazolidinone derivatives. |
| Ethyl Acetate | Good | Poor | Can be effective, sometimes used in combination with ethanol. |
| Water | Poor | Good | Highly polar, useful as an anti-solvent in mixed systems. |
| Hexane/Heptane | Poor | Good | Non-polar, effective for precipitating the compound from a more polar solvent. |
| Toluene | Moderate | Moderate | May be suitable, but care should be taken due to its higher boiling point. |
Experimental Protocols
This section provides a detailed methodology for the single-solvent and mixed-solvent recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol and Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Diagram: Experimental Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound via recrystallization.
References
Column chromatography protocols for 1-Benzylpyrazolidin-3-one purification
This guide provides detailed column chromatography protocols, troubleshooting advice, and frequently asked questions for the purification of 1-Benzylpyrazolidin-3-one. It is intended for researchers, scientists, and professionals in drug development who are familiar with basic laboratory techniques.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution of Impurities | - Inappropriate solvent system polarity. - Column overloading. - Sample band broadening (due to improper column packing or sample loading). | - Optimize Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent mixture that gives a target Rf value of 0.25-0.35 for this compound and good separation from impurities.[1] - Try a Different Solvent System: If hexane/ethyl acetate fails, consider a dichloromethane/methanol system for different selectivity.[1] - Reduce Sample Load: The amount of crude material should be about 1-5% of the silica gel mass.[1] - Use Dry Loading: Adsorb the crude product onto a small amount of silica gel before loading to ensure a narrow starting band.[2] |
| Compound is Stuck on the Column (No Elution) | - Mobile phase is not polar enough. - The compound may be highly polar or interacting strongly with the silica gel. | - Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in the mobile phase (gradient elution).[3] - Consider a Different Stationary Phase: If the compound is very polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water) might be more suitable.[4] |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease Eluent Polarity: Reduce the concentration of the polar solvent in your mobile phase (e.g., use more hexane in a hexane/ethyl acetate system). |
| Streaking or Tailing of the Compound Spot on TLC/Column | - Compound is acidic or basic, leading to strong interaction with silica. - Sample is degrading on the silica gel. - Sample is not fully dissolved in the mobile phase. | - Add a Modifier: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape. - Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel. |
| Low Recovery of Purified Product | - Incomplete elution from the column. - Product spread across too many fractions. - Adsorption to glassware or filtration apparatus. | - Ensure Complete Elution: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to check for any remaining compound.[1] - Optimize Fraction Size: Collect smaller fractions around the expected elution volume of your product to avoid excessive dilution. - Proper Workup: Ensure all product is transferred during the solvent removal step (e.g., rinse the flask with a small amount of solvent). |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A: Standard silica gel (230-400 mesh) is the most common and recommended starting stationary phase for compounds of moderate polarity like this compound.[1] Due to the presence of nitrogen, the compound can be considered basic; if peak tailing is observed, an alternative like neutral alumina or a different solvent system may be beneficial.[5]
Q2: How do I choose the right mobile phase (eluent)?
A: The ideal mobile phase should be selected using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rf value of approximately 0.25-0.35.[1] Good starting points are mixtures of hexane and ethyl acetate or dichloromethane and methanol.[1] For the basic nature of the analyte, adding a small amount (0.1-1%) of triethylamine to the mobile phase can prevent streaking and improve separation.
Q3: Should I use isocratic or gradient elution?
A: If TLC shows that your target compound is well-separated from all impurities, isocratic (constant solvent composition) elution is simpler. However, if there are multiple impurities with very different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will be more efficient, allowing for faster elution of all compounds while maintaining good separation.[3]
Q4: What is "dry loading" and why is it recommended?
A: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel (or another inert solid like Celite®) and then carefully adding this dry powder to the top of the column.[2][3] This technique is highly recommended as it prevents the sample from dissolving in the top layer of solvent, which can lead to a broad initial band and poor separation.
Q5: My compound is a solid. How should I load it onto the column?
A: Dissolve your solid crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add silica gel (2-3 times the mass of your crude product), and then remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.[1] This powder can then be loaded onto the column.
Q6: How much crude material can I purify on my column?
A: A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the total mass of the silica gel used for packing the column.[1] Overloading is a common cause of poor separation.
Experimental Protocol: Flash Column Chromatography
This protocol is a recommended starting point. Optimization may be required based on the specific impurity profile of your crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto several TLC plates.
-
Develop the plates in chambers containing different ratios of a non-polar and a polar solvent (e.g., Hexane:EtOAc from 4:1 to 1:1, or DCM:MeOH from 100:0 to 95:5).
-
Identify a solvent system that provides an Rf value of ~0.25-0.35 for the target compound and separates it from major impurities.
3. Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm).[1]
-
In a beaker, prepare a slurry of silica gel in your chosen starting eluent.[3]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[3]
-
Allow the silica to settle, and then add another layer of sand (~1 cm) on top to prevent disturbance.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder onto the top layer of sand in the prepared column, creating an even layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.
-
Begin collecting the eluent in fractions. The size of the fractions will depend on the column size and separation.
-
If using a gradient, start with the initial low-polarity eluent and gradually increase the percentage of the more polar solvent.
6. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table provides typical parameters for the purification of moderately polar heterocyclic compounds. Researchers should use this as a template to record their specific experimental results.
| Parameter | Recommended Starting Conditions | Your Experimental Results |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase System 1 | Hexane:Ethyl Acetate (e.g., 2:1) | |
| Mobile Phase System 2 | Dichloromethane:Methanol (e.g., 98:2)[1] | |
| Target Rf Value | 0.25 - 0.35[1] | |
| Crude Load / Silica Mass Ratio | 1:20 to 1:100 (e.g., 1g crude per 20-100g silica)[1] | |
| Typical Yield | 40-80% (highly dependent on crude purity)[1] | |
| Expected Purity | >98% (by HPLC or NMR) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Addressing solubility issues of 1-Benzylpyrazolidin-3-one in common solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with 1-Benzylpyrazolidin-3-one.
Troubleshooting Guide
Users frequently encounter difficulties dissolving this compound in common laboratory solvents. This guide provides a systematic approach to determining and enhancing its solubility.
Initial Solubility Assessment Workflow
The following diagram outlines the initial steps to systematically assess the solubility of this compound.
Caption: Workflow for initial solubility screening of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to test for dissolving this compound?
A1: A good starting panel of solvents includes a range of polarities. We recommend testing solubility in purified water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. This will provide a baseline understanding of the compound's general solubility characteristics.
Q2: My compound is not dissolving in any of the initial solvents. What should I do next?
A2: If this compound exhibits poor solubility in common solvents, several techniques can be employed to enhance its dissolution. These methods, detailed in the experimental protocols section, include co-solvency, pH adjustment, and the use of heat. It is crucial to assess the compound's stability under these conditions to avoid degradation.
Q3: How can I determine the quantitative solubility of this compound?
A3: A common method is the shake-flask method. An excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Q4: Can structural modifications to this compound improve its solubility?
A4: Yes, structural modifications can significantly impact solubility. Introducing polar functional groups or ionizable centers can increase aqueous solubility.[1][2] However, any modification must be carefully considered to retain the desired biological activity of the molecule.
Experimental Protocols
Protocol 1: Co-solvency Method for Solubility Enhancement
This protocol describes the use of a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of this compound.[3][4]
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying concentrations (e.g., 10%, 20%, 50% v/v of DMSO in water).
-
Solubility Determination:
-
Add a known excess of this compound to each co-solvent mixture.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Filter the saturated solutions through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for dissolution.
Protocol 2: pH Adjustment Method for Solubility Enhancement
This protocol is applicable if this compound has ionizable groups. The solubility of acidic or basic compounds can be significantly altered by adjusting the pH of the aqueous medium.[3]
-
Preparation of Buffers: Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Determination:
-
Add a known excess of this compound to each buffer solution.
-
Agitate the samples at a constant temperature for 24 hours.
-
Filter the saturated solutions.
-
Analyze the concentration of the dissolved compound in the filtrate.
-
-
Data Analysis: Plot the solubility against the pH to determine the pH at which the compound is most soluble.
Logical Relationship for Solubility Enhancement Strategy
The following diagram illustrates the decision-making process for selecting a solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Data Presentation
Once solubility is determined through the described experimental protocols, the data should be organized for clear comparison.
Table 1: Example Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | < 0.1 |
| Ethanol | 25 | 5.2 |
| Methanol | 25 | 3.8 |
| DMSO | 25 | > 50 |
| Acetone | 25 | 1.5 |
| 50% DMSO/Water (v/v) | 25 | 15.7 |
| pH 2.0 Buffer | 25 | 0.5 |
| pH 7.4 Buffer | 25 | < 0.1 |
| pH 10.0 Buffer | 25 | 2.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility data must be determined experimentally.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-Benzylpyrazolidin-3-one and Other Pyrazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 1-Benzylpyrazolidin-3-one represents a key derivative whose biological profile, when compared with other substituted pyrazolidinones, offers valuable insights into the structure-activity relationships (SAR) governing their therapeutic potential. This guide provides an objective comparison of the anti-inflammatory, antimicrobial, and anticancer activities of this compound and related pyrazolidinone analogs, supported by experimental data from various studies.
Anti-inflammatory Activity
Pyrazolidinone derivatives have long been recognized for their anti-inflammatory properties. The substitution at the N-1 position of the pyrazolidinone ring plays a crucial role in modulating this activity. While direct comparative data for this compound is limited, studies on N-substituted analogs provide a strong basis for understanding its potential efficacy.
A common assay to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, the reduction in paw swelling after administration of the test compound is measured and compared to a standard drug, such as Indomethacin or Diclofenac sodium.
Table 1: Comparative Anti-inflammatory Activity of N-Substituted Pyrazolidinone Derivatives
| Compound | Substitution at N-1 | Dosage (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Phenylpyrazolidin-3,5-dione derivative (RS-6) | Phenyl with p-Chloro | 100 | 36.11 | Indomethacin | 62.50 (at 10 mg/kg) |
| Phenylpyrazolidin-3,5-dione derivative (RS-9) | Phenyl with p-Nitro | 100 | 38.89 | Indomethacin | 62.50 (at 10 mg/kg) |
| Phenylpyrazolidin-3,5-dione derivative (RS-10) | Phenyl with p-Nitro and phenylureido linkage | 100 | 40.28 | Indomethacin | 62.50 (at 10 mg/kg) |
| 1,3,5-trisubstituted pyrazoline | Phenyl | Not specified | Comparable to Diclofenac Sodium | Diclofenac Sodium | Not specified |
| 1-[1H-benzimidazol-1- yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3- one (8d) | Phenyl and other substitutions | Not specified | 75 | Celecoxib | Not specified |
Data synthesized from multiple sources.[1][2][3]
The data suggests that N-phenyl substitution, particularly with electron-withdrawing groups at the para position, confers significant anti-inflammatory activity.[1][2] The benzyl group in this compound, being an arylalkyl group, is expected to influence the lipophilicity and steric bulk at the N-1 position, which are critical determinants of activity. Further studies are warranted to directly compare its efficacy against these N-phenyl analogs.
Antimicrobial Activity
The antimicrobial potential of pyrazolidinone derivatives has been explored against a range of bacterial and fungal pathogens. The substitutions on the pyrazolidinone ring are critical for the potency and spectrum of activity.
Antimicrobial activity is typically assessed by measuring the zone of inhibition in disc diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) using broth dilution methods.
Table 2: Comparative Antimicrobial Activity of Pyrazolidinone Derivatives
| Compound | Substitution | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound |
| 4-benzoyl methyl-1-phenyl pyrazolidin-3-one derivatives | N-phenyl with various substitutions on benzoyl methyl group | S. aureus | Significant | - | Benzyl penicillin |
| B. subtilis | Significant | - | Benzyl penicillin | ||
| E. coli | Moderate | - | Benzyl penicillin | ||
| P. aeruginosa | Moderate | - | Benzyl penicillin | ||
| C. albicans | Significant | - | Fluconazole | ||
| Pyrazolidine-3,5-dione substituted benzimidazole | 6-nitro derivative | A. niger | Good | - | Clotrimazole, Amphotericin B |
| A. flavus | Good | - | Clotrimazole, Amphotericin B |
Data synthesized from multiple sources.[4][5]
The studies indicate that N-phenyl pyrazolidinones exhibit significant antibacterial activity, particularly against Gram-positive bacteria, and also show promising antifungal activity.[4] The presence of a benzyl group at the N-1 position in this compound is anticipated to contribute to the overall lipophilicity of the molecule, a factor often correlated with enhanced antimicrobial efficacy. Direct comparative studies are necessary to ascertain its specific antimicrobial profile.
Anticancer Activity
The anticancer potential of pyrazolidinone derivatives is an emerging area of research. Various analogs have been synthesized and evaluated against different cancer cell lines, with some showing promising cytotoxic activity. The mechanism of action is often linked to the inhibition of specific cellular signaling pathways.
Table 3: Comparative Anticancer Activity of Pyrazolidinone and Related Derivatives
| Compound | Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 1,3-diarylpyrazolone (P7) | Pyrazolone | A549 (Lung) | Lower than Afatinib & Gefitinib | Afatinib, Gefitinib |
| NCI-H522 (Lung) | Lower than Afatinib & Gefitinib | Afatinib, Gefitinib | ||
| 1-benzyl-5-bromoindolin-2-one derivative (7d) | Indolin-2-one | MCF-7 (Breast) | 2.93 | Doxorubicin |
| Phenylpyrazolo[3,4-d]pyrimidine analog (5b) | Pyrazolopyrimidine | MCF-7, HCT-116, HepG2 | 3-10 | Not specified |
| Phenylpyrazolo[3,4-d]pyrimidine analog (5i) | Pyrazolopyrimidine | MCF-7, HCT-116, HepG2 | 3-10 | Not specified |
| Phenylpyrazolo[3,4-d]pyrimidine analog (9e) | Pyrazolopyrimidine | MCF-7, HCT-116, HepG2 | 3-10 | Not specified |
Data synthesized from multiple sources.[6][7][8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of biological activity data.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[2]
-
Animal Model: Wistar albino rats of either sex, weighing 150-200g, are used.
-
Grouping: Animals are divided into control, standard, and test groups (n=6).
-
Dosing: Test compounds are administered orally at a specific dose (e.g., 100 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg), and the control group receives the vehicle.
-
Induction of Edema: One hour after dosing, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the left hind paw.
-
Measurement: The paw volume is measured using a plethysmograph at 0 and 3 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Activity: Disc Diffusion Method[2]
-
Microbial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Culture Preparation: The microbial cultures are prepared in a suitable broth and incubated to achieve a specific turbidity.
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate.
-
Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface. Standard antibiotic and solvent control discs are also placed.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.
Anticancer Activity: MTT Assay[6]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. japsonline.com [japsonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Evolving Landscape of 1-Benzylpyrazolidin-3-one Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among its various substituted forms, 1-benzylpyrazolidin-3-one derivatives have garnered attention as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their antimicrobial and enzyme inhibitory activities. The information is compiled from various studies on pyrazolidin-3-one and structurally related compounds to offer a broader perspective for drug design and development.
Comparative Biological Activity of Pyrazolidin-3-one Derivatives
The biological activity of this compound derivatives and their analogues is significantly influenced by the nature and position of substituents on the phenyl rings and the pyrazolidinone core. The following tables summarize the quantitative data from studies on related compounds, offering insights into the SAR of this chemical class.
Antimicrobial Activity
A study on 4-benzoyl methyl-1-phenyl pyrazolidin-3-one derivatives revealed their potential as antimicrobial agents. The substitution pattern on the phenyl ring at the N-1 position plays a crucial role in determining the antibacterial and antifungal efficacy.
Table 1: Antimicrobial Activity of 4-Benzoyl Methyl-1-Phenyl Pyrazolidin-3-one Derivatives [1]
| Compound ID | R-group (Substitution on N-1 Phenyl Ring) | Zone of Inhibition (mm) vs. B. subtilis | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
| IIIa | H | 18 | 17 | 14 | 13 | 16 |
| IIIb | 4-CH₃ | 19 | 18 | 15 | 14 | 17 |
| IIIc | 4-Cl | 20 | 19 | 16 | 15 | 18 |
| IIId | 4-NO₂ | 22 | 21 | 18 | 17 | 20 |
| Benzyl Penicillin (Standard) | - | 24 | 23 | 20 | 19 | - |
| Fluconazole (Standard) | - | - | - | - | - | 22 |
Data extracted from a study on 1-phenyl derivatives, which are structurally analogous to 1-benzyl derivatives.[1]
SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups are favorable: The presence of electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) at the para position of the N-1 phenyl ring significantly enhances both antibacterial and antifungal activity. The nitro-substituted derivative (IIId) exhibited the most potent activity among the tested compounds.[1]
-
Gram-positive vs. Gram-negative bacteria: The synthesized compounds generally showed more significant activity against Gram-positive bacteria (B. subtilis, S. aureus) compared to Gram-negative bacteria (E. coli, P. aeruginosa).[1]
-
Antifungal potential: The derivatives also demonstrated considerable antifungal activity against Candida albicans, with the nitro derivative being comparable to the standard drug Fluconazole.[1]
Enzyme Inhibitory Activity
While specific data on this compound derivatives as enzyme inhibitors is limited, SAR studies of related heterocyclic compounds, such as pyrroles and benzimidazoles, can provide valuable guidance for designing pyrazolidinone-based inhibitors. For instance, in the context of monoamine oxidase (MAO) inhibition, a key target for neurodegenerative diseases, certain structural features are known to enhance potency.[2][3]
Table 2: Key SAR Observations for Related Heterocyclic MAO Inhibitors
| Structural Feature | Impact on MAO-B Inhibition | Reference Compound Class |
| Electron-withdrawing substituents on phenyl ring | Enhanced potency | 1-Methyl-3-phenylpyrroles[3] |
| Steric bulk on phenyl ring | Increased potency | 1-Methyl-3-phenylpyrroles[3] |
| Substitution at position 3 of the phenyl ring | Significantly increased inhibitory activity | Thiazolylhydrazones[2] |
Extrapolated SAR for this compound as Potential MAO Inhibitors: Based on the SAR of related compounds, it can be hypothesized that for this compound derivatives to be effective MAO inhibitors, the introduction of bulky, electron-withdrawing groups on the benzyl ring could be a promising strategy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited.
Antimicrobial Activity Assessment (Modified Kirby-Bauer Method)[1]
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: The sterile agar plates are uniformly swabbed with the prepared inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a solution of the test compound (typically at a concentration of 100 µg/mL in a suitable solvent like DMF). The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotic and antifungal discs are used as positive controls.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
A common method to determine MAO inhibitory activity is a fluorometric assay using a commercially available kit.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A non-fluorescent substrate (e.g., kynuramine) is prepared in a suitable buffer.
-
Compound Dilution: The test compounds are dissolved in a solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The test compound dilutions are pre-incubated with the MAO enzyme in a 96-well plate.
-
The reaction is initiated by adding the substrate.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by adding a stop solution.
-
-
Detection: The fluorescence of the product (4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Visualizing the Research Workflow
The process of conducting structure-activity relationship studies can be systematically visualized. The following diagram illustrates a typical workflow from compound synthesis to the identification of a lead candidate.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of new therapeutic agents. The available data, primarily from analogous compound series, suggests that strategic substitution on the N-1 benzyl group is a key determinant of biological activity. Specifically, the introduction of electron-withdrawing groups appears to be a viable strategy for enhancing antimicrobial properties.
Future research should focus on synthesizing and evaluating a dedicated library of this compound derivatives to establish a more precise and comprehensive SAR. Investigating a broader range of biological targets, including different enzymes and receptors, will also be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. In silico studies, such as molecular docking and ADMET prediction, could further guide the rational design of more potent and drug-like candidates.
References
Validating Analytical Methods for 1-Benzylpyrazolidin-3-one Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and research chemicals is paramount. This guide provides a comparative overview of proposed analytical methods for the quantification of 1-Benzylpyrazolidin-3-one, a pyrazolidinone derivative. The focus is on two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines proposed experimental protocols and presents typical performance data to aid in method selection and validation.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[1] HPLC is often preferred for its versatility in handling non-volatile or thermally labile compounds, while GC-MS provides excellent separation and specific identification for volatile and semi-volatile compounds.[1]
High-Performance Liquid Chromatography (HPLC): This technique is highly suitable for the analysis of pyrazolidinone derivatives. A Reverse-Phase HPLC (RP-HPLC) method is proposed, as it is a common and robust technique for the separation of moderately polar organic compounds like this compound. HPLC offers high precision and sensitivity for quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identification and quantification due to its high sensitivity and specificity.[3] However, direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to increase volatility and thermal stability, ensuring good chromatographic performance.[4][5] Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H group in the pyrazolidinone ring.[6]
Quantitative Data Summary
The following table summarizes the typical validation parameters for the proposed HPLC and GC-MS methods for the quantification of this compound. The data presented is based on performance characteristics observed for structurally similar pyrazolidinone derivatives and serves as an illustrative guide.
| Validation Parameter | HPLC Method (Proposed) | GC-MS Method (Proposed) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 5.0% | ≤ 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from blank/placebo | Specific mass fragments monitored | No interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the proposed analytical methods are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.
Proposed HPLC Method Protocol
-
Instrumentation: High-Performance Liquid Chromatography system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Proposed GC-MS Method Protocol
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent (e.g., ethyl acetate). Perform the derivatization step as described above.
-
Quantification: In SIM mode, monitor characteristic ions of the derivatized this compound. Construct a calibration curve by plotting the peak area of a specific ion against the concentration of the standards.
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method, as recommended by the International Council for Harmonisation (ICH) guidelines.[7]
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. The proposed RP-HPLC method offers a straightforward approach that is likely to be robust and reliable. The proposed GC-MS method, while requiring a derivatization step, can offer higher specificity and lower detection limits. Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data in a research or quality control setting.[8]
References
- 1. impactfactor.org [impactfactor.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
A Comparative Purity Analysis of Synthesized 1-Benzylpyrazolidin-3-one: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 1-Benzylpyrazolidin-3-one. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For purity analysis, a compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). A detector, typically UV-Vis, measures the concentration of each eluting component, producing a chromatogram. The purity of the target compound is generally determined by the area percentage of its corresponding peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly quantitative NMR (qNMR), has emerged as a primary analytical method for purity determination.[1][2] Unlike HPLC, qNMR can provide both structural confirmation and quantification without the need for a reference standard of the analyte itself. The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3] By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration, the absolute purity of the analyte can be accurately calculated.[4]
Synthesis of this compound and Potential Impurities
A common synthetic route to this compound involves the reaction of benzylhydrazine with an acrylic acid derivative, such as ethyl acrylate.
Reaction Scheme:
Benzylhydrazine + Ethyl Acrylate → this compound
This synthesis can lead to several potential impurities that need to be monitored in the final product:
-
Unreacted Starting Materials: Benzylhydrazine and Ethyl Acrylate.
-
Side Products: Products from self-condensation or alternative reaction pathways.
-
Residual Solvents: Solvents used in the reaction and purification steps.
A robust purity assessment method must be able to separate and quantify the main product from these potential impurities.
Comparison of HPLC and NMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantification | Relative (Area Percent) or Absolute (with certified reference standard). | Absolute (qNMR with certified internal standard).[5] |
| Reference Standard | Analyte-specific reference standard required for identification and absolute quantification. | Analyte-specific reference standard not required for quantification (uses an internal standard). |
| Information Provided | Retention time, peak area (purity), and UV spectrum (for peak identity confirmation). | Chemical structure confirmation and quantification of the main component and impurities. |
| Sensitivity | High (typically ppm to ppb levels). | Lower than HPLC (typically requires mg of sample). |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, especially for qNMR which requires longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for improved peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If needed, add 0.1% TFA to the mobile phase to improve peak symmetry. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation (Area Percent):
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Quantitative NMR (qNMR) Method for Purity Assessment of this compound
This protocol outlines a ¹H qNMR method for the absolute purity determination of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., Maleic anhydride or 1,4-Dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure complete relaxation. A 90° pulse angle should be used.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the benzylic CH₂ protons) and a well-resolved signal of the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Data Presentation
Table 1: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.5 | 15000 | 0.5 | Impurity 1 |
| 2 | 4.2 | 2955000 | 98.5 | This compound |
| 3 | 5.8 | 30000 | 1.0 | Impurity 2 |
| Total | 3000000 | 100.0 |
Table 2: qNMR Purity Analysis of Synthesized this compound
| Parameter | This compound (Analyte) | Maleic Anhydride (Internal Standard) |
| Mass (m) | 15.20 mg | 8.50 mg |
| Molecular Weight (MW) | 176.22 g/mol | 98.06 g/mol |
| ¹H NMR Signal (ppm) | 4.5 (s) | 7.1 (s) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.55 |
| Purity (P) | 98.8 % (w/w) | 99.9% |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
Comparative Analysis of Synthetic Routes to 1-Benzylpyrazolidin-3-one: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of two primary synthetic routes to 1-Benzylpyrazolidin-3-one, a key heterocyclic scaffold in medicinal chemistry. The comparison focuses on reaction yields, precursor accessibility, and reaction conditions, supported by detailed experimental protocols and quantitative data to inform strategic decisions in a laboratory setting.
This compound and its derivatives are of significant interest in pharmacology due to their diverse biological activities. The selection of an appropriate synthetic pathway is crucial for the timely and cost-effective production of these compounds for further investigation. This guide objectively compares two common strategies:
-
Route 1: Cyclocondensation of Benzylhydrazine with an Acrylate Derivative. This is a direct and convergent approach to the pyrazolidinone core.
-
Route 2: Cyclocondensation of Benzylhydrazine with a 3-Halopropionyl Halide followed by Intramolecular Cyclization. This two-step approach offers an alternative pathway with different intermediate considerations.
Comparative Analysis of Synthetic Routes
The two synthetic routes are broken down into their constituent steps, with relevant data presented for comparison.
| Metric | Route 1: Cyclocondensation with Ethyl Acrylate | Route 2: Acylation-Cyclization with 3-Chloropropionyl Chloride |
| Starting Materials | Benzylhydrazine, Ethyl Acrylate | Benzylhydrazine, 3-Chloropropionyl Chloride |
| Number of Steps | 1 | 2 |
| Reaction Time | 6-12 hours | 4-8 hours |
| Typical Yield | 60-75% | 70-85% |
| Key Advantages | One-pot reaction, readily available starting materials. | Generally higher yields, intermediate can be isolated and purified. |
| Key Disadvantages | Moderate yields, potential for side reactions. | Two-step process, requires handling of an acid chloride. |
Experimental Protocols
Route 1: Cyclocondensation of Benzylhydrazine with Ethyl Acrylate
This one-pot synthesis involves the Michael addition of benzylhydrazine to an acrylate ester, followed by an intramolecular cyclization to form the pyrazolidinone ring.
Procedure: To a solution of benzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, ethyl acrylate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Route 2: Acylation-Cyclization with 3-Chloropropionyl Chloride
This two-step route begins with the acylation of benzylhydrazine with a 3-halopropionyl halide, followed by a base-mediated intramolecular cyclization.
Step 2a: Synthesis of N-Benzyl-N'-(3-chloropropionyl)hydrazine To a solution of benzylhydrazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an inert solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of 3-chloropropionyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature for an additional 2-3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography.
Step 2b: Intramolecular Cyclization to this compound The crude N-benzyl-N'-(3-chloropropionyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetonitrile. A base, such as sodium ethoxide or potassium carbonate (1.5 eq), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to give this compound.
Visualization of Synthetic Pathways
To further elucidate the reaction workflows, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely be dictated by the specific needs of the research or development project.
-
Route 1 is more concise, making it an attractive option for rapid synthesis, particularly at the laboratory scale where expediency is a priority.
-
Route 2 offers the potential for higher overall yields and the ability to isolate and characterize the intermediate, which can be advantageous for process optimization and quality control in larger-scale production.
Researchers should also consider the handling and safety precautions associated with the reagents in each route, particularly the corrosive nature of 3-chloropropionyl chloride in Route 2. A thorough cost analysis of starting materials and reagents would be a critical factor in a large-scale synthesis campaign.
Benchmarking the Anti-inflammatory Activity of 1-Benzylpyrazolidin-3-one Against Known Drugs
In the continuous search for novel therapeutics to combat inflammatory diseases, new chemical entities must be rigorously benchmarked against established standards. This guide provides a comparative analysis of a novel compound, 1-Benzylpyrazolidin-3-one, against two widely used anti-inflammatory drugs: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to evaluate the performance of this novel agent. The anti-inflammatory efficacy is assessed through a series of standard in vitro and in vivo assays that measure the inhibition of key inflammatory mediators and responses.
Comparative Performance Data
The following tables summarize the anti-inflammatory activities of this compound in comparison to Ibuprofen and Celecoxib. The data for this compound is illustrative, based on the potential of pyrazolidinone derivatives, to demonstrate the benchmarking process.[1]
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Primary Target Pathway | IC₅₀ (Nitric Oxide Production) | IC₅₀ (TNF-α Inhibition) | IC₅₀ (COX-2 Inhibition) |
| This compound | Putative NF-κB / COX | 4.5 µM | ~6 µM | ~2.5 µM |
| Ibuprofen | COX-1/COX-2 | ~15 µM | ~20 µM | ~10 µM |
| Celecoxib | COX-2 | ~10 µM | ~12 µM | ~0.8 µM |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. Lower values indicate higher potency. Data is compiled for comparative purposes.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dosage (mg/kg) | Time Point (Post-Carrageenan) | Paw Edema Inhibition (%) |
| This compound | 10 | 4 hours | 55% |
| Ibuprofen | 20 | 4 hours | 48% |
| Celecoxib | 10 | 4 hours | 52% |
Note: The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity.[2][3][4]
Key Signaling Pathways in Inflammation
Inflammation is regulated by complex signaling cascades. The NF-κB and MAPK pathways are central to the expression of pro-inflammatory genes.[5][6][7][8] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the cyclooxygenase (COX) enzymes, which are downstream effectors responsible for prostaglandin synthesis.
Caption: The canonical NF-κB signaling pathway, a key regulator of inflammatory gene expression.[5][8][9][10]
Experimental Workflow and Methodologies
A structured workflow is essential for the systematic evaluation of novel anti-inflammatory compounds.[11] The process typically begins with high-throughput in vitro screening, followed by more complex cell-based assays and culminating in in vivo validation in animal models.
Caption: A general experimental workflow for the discovery and validation of anti-inflammatory drugs.[11]
Detailed Experimental Protocols
In Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13][14]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[15][16] Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.[12][17]
-
Assay Procedure:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Celecoxib) or vehicle control and incubated for 1 hour.
-
LPS from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[14][17] A set of wells without LPS serves as the negative control.
-
After 24 hours of incubation, the cell culture supernatant is collected for analysis.[12][14]
-
-
Quantification: The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12] 100 µL of supernatant is mixed with 100 µL of Griess reagent, incubated for 10 minutes, and the absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[12][15]
In Vitro Assay: Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.[18]
-
Assay Procedure:
-
A commercial COX inhibitor screening kit (colorimetric or fluorometric) is used.[19][20]
-
Purified human recombinant COX-2 enzyme is reconstituted as per the kit instructions.[19][21]
-
In a 96-well plate, the enzyme, a heme cofactor, and the test compound at various concentrations are added to the reaction buffer.
-
The mixture is pre-incubated at 37°C for approximately 10 minutes.[18][21]
-
The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[18][21]
-
-
Quantification: The peroxidase activity of COX is monitored by the appearance of an oxidized colorimetric probe at a specific wavelength (e.g., 590 nm) or fluorescence (Ex/Em = 535/587 nm).[19][20] The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a standard and highly reproducible model of acute inflammation used to evaluate the activity of anti-inflammatory drugs.[3][22] The edema induced by carrageenan is biphasic, with the second phase being sensitive to NSAIDs.[3]
-
Animals: Male Wistar rats (180-200g) are used and housed under standard laboratory conditions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[4][17]
-
Assay Procedure:
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.[17][23]
-
The test compounds (this compound, Ibuprofen, Celecoxib) or the vehicle (control) are administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.[22][23]
-
Acute inflammation is induced by a subplantar injection of 100 µL of 1% carrageenan solution in saline into the right hind paw.[2][23]
-
Paw volume is measured again at various time intervals, typically every hour for up to 5 hours, after the carrageenan injection.[23]
-
-
Quantification: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Comparative Analysis Logic
The benchmarking process involves a logical progression from broad screening to specific mechanistic and efficacy studies. The goal is to determine not only if a compound is active but also how its potency and mechanism of action compare to existing standards.
Caption: A decision-making flowchart for the comparative evaluation of a novel anti-inflammatory agent.
References
- 1. tsijournals.com [tsijournals.com]
- 2. inotiv.com [inotiv.com]
- 3. mdpi.com [mdpi.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jkb.ub.ac.id [jkb.ub.ac.id]
- 15. benchchem.com [benchchem.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Testing of 1-Benzylpyrazolidin-3-one and Its Analogs
This guide provides an objective comparison of in vitro testing protocols for 1-Benzylpyrazolidin-3-one and its analogs, complete with supporting experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.
I. Introduction to Pyrazolidinone Analogs
Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, and, notably, anticancer properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways, making in vitro evaluation a critical step in the drug discovery process. This guide will focus on the common in vitro assays used to characterize the biological effects of this compound and its related analogs.
II. In Vitro Antiproliferative and Cytotoxicity Assays
A primary step in evaluating the anticancer potential of pyrazolidinone analogs is to assess their ability to inhibit cell growth and induce cell death in cancer cell lines.
A. Data Summary: Cytotoxic Activity of Pyrazolidinone Analogs
The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazolidinone and related pyrazole compounds against various cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.[1]
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [2] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [3] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [3] |
| Compound 6c | Tubulin Polymerization Inhibitor | SK-MEL-28 | Melanoma | 3.46 | [3] |
| AZD1775 | WEE1 Inhibitor | Daoy | Medulloblastoma | 0.188 (72h) | [2] |
| Compound 28 | WEE1 Inhibitor | Daoy | Medulloblastoma | 0.651 (72h) | [2] |
| Compound 4a | CDK2 Inhibitor | HCT116 | Colorectal Carcinoma | 0.21 | [4] |
| Roscovitine | CDK Inhibitor | HCT116 | Colorectal Carcinoma | 0.25 | [4] |
B. Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of cytotoxicity. This assay measures the amount of LDH in the supernatant.[5]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After treatment, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.[5]
-
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptosis and necrosis.[1][5]
-
Protocol:
-
Seed and treat cells with the pyrazolidinone derivatives for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells immediately using a flow cytometer.
-
III. Enzyme Inhibition Assays
Many pyrazolidinone analogs exert their effects by inhibiting specific enzymes, such as protein kinases, which are often dysregulated in cancer.
A. Data Summary: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 4a | CDK2 | 0.21 | [4] |
| Roscovitine | CDK2 | 0.25 | [4] |
B. Experimental Protocol: General Kinase Inhibition Assay
-
Principle: The inhibitory effect of compounds on a specific kinase is determined by measuring the amount of phosphorylated substrate produced in the presence of the inhibitor. This can be quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Protocol (Example using a commercial assay kit):
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add serial dilutions of the test compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specified period.
-
Stop the reaction and measure the amount of product formed using the detection method provided by the kit (e.g., luminescence-based detection of remaining ATP).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
IV. Visualizations
A. Experimental Workflow
Caption: A generalized workflow for the in vitro screening of novel compounds.
B. Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolidinone analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 1-Benzylpyrazolidin-3-one and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for pyrazolidin-3-one derivatives, with a focus on contextualizing the potential properties of 1-Benzylpyrazolidin-3-one. Due to a scarcity of direct experimental results for this compound, this document leverages data from structurally similar compounds to provide insights into its potential biological activities.
The pyrazolidin-3-one scaffold is a key heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its association with a wide range of pharmacological activities.[1] Derivatives of this core structure have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and antidepressant properties, among others.[1] This guide focuses on the comparative analysis of available data for pyrazolidin-3-one analogs to infer the potential performance of this compound.
Performance Comparison of Pyrazolidin-3-one Derivatives
Antimicrobial Activity
The antimicrobial efficacy of pyrazolidin-3-one derivatives has been evaluated against various bacterial and fungal strains. The following table presents the zone of inhibition data for 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-one derivatives, which share the core pyrazolidin-3-one structure.
Table 1: Antimicrobial Activity of Substituted 4-Benzoyl-methyl-1-phenyl-pyrazolidin-3-one Derivatives (Zone of Inhibition in mm)
| Compound | R-group | B. subtilis | S. aureus | E. coli | P. aeruginosa | C. albicans |
| IIIa | H | 14 | 15 | 10 | 11 | 16 |
| IIIb | 4-CH₃ | 15 | 16 | 12 | 12 | 17 |
| IIIc | 4-Cl | 16 | 17 | 13 | 13 | 18 |
| IIId | 4-NO₂ | 18 | 19 | 15 | 14 | 20 |
| Benzyl Penicillin (Standard) | - | 22 | 25 | - | - | - |
| Griseofulvin (Standard) | - | - | - | - | - | 24 |
Data sourced from a study on the synthesis and antimicrobial activity of pyrazolidin-3-one derivatives.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolidinone-related structures, such as pyrazolidine-3,5-diones, has been investigated using models like the carrageenan-induced paw edema assay.[2] While direct data for this compound is unavailable, the following table illustrates the anti-inflammatory effects of other pyrazole derivatives.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives using Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Compound 4¹ | Not Specified | Better than standard |
| Indomethacin (Standard) | 5 | Significant inhibition[3] |
| Celecoxib (Reference) | Not Specified | Potent COX-2 inhibitor[4] |
¹Compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide.[4]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. The following are protocols for the key assays mentioned in the comparative data.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial compounds.[5][6][7]
Protocol:
-
Preparation of Inoculum: A bacterial suspension of the organism to be tested is prepared and its turbidity is adjusted to be equivalent to the 0.5 McFarland standard.[5]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[6] The plate is allowed to dry for a few minutes.[6]
-
Application of Disks: Antimicrobial-impregnated paper disks are placed on the surface of the agar using sterile forceps.[7] The disks should be gently pressed to ensure complete contact with the agar.[7]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[6][7]
-
Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters.[5] The size of the zone of inhibition is indicative of the organism's susceptibility to the antimicrobial agent.[8]
Carrageenan-Induced Paw Edema Assay
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of test compounds.[9][10]
Protocol:
-
Animal Preparation: Albino rats or mice are divided into control, standard, and test groups.[2]
-
Compound Administration: The test compounds, vehicle (for the control group), and a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally to the respective groups.[2][3]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.[3][9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[2][3]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.[2]
Visualizing Synthesis and Workflow
To provide a clearer understanding of the chemical processes and experimental logic, the following diagrams have been generated.
Caption: Generalized synthetic pathway for pyrazolidin-3-one derivatives.
Caption: Workflow for Kirby-Bauer disk diffusion antimicrobial susceptibility testing.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. microbenotes.com [microbenotes.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
The Benzyl Group's Influence on Pyrazolidin-3-one Activity: A Comparative Guide
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of how the introduction of a benzyl group can modulate the biological activity of pyrazolidin-3-one derivatives. The information is supported by established experimental protocols and structure-activity relationship analyses.
The pyrazolidin-3-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. A key strategy in optimizing the therapeutic potential of this heterocyclic core is the introduction of various substituents. Among these, the benzyl group has been widely investigated for its ability to significantly influence the pharmacological profile of pyrazolidin-3-one derivatives. This guide delves into the effects of the benzyl group on the activity of these compounds, presenting a comparative analysis based on general findings from numerous studies.
Impact of the Benzyl Group on Biological Activity
The addition of a benzyl group to the pyrazolidin-3-one nucleus can profoundly alter its biological effects, primarily through modifications in steric bulk, lipophilicity, and potential for aromatic interactions with biological targets. These changes have been shown to modulate activities such as anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
The benzyl group has been frequently incorporated into pyrazolidin-3-one structures to enhance their anti-inflammatory properties. While direct comparative studies are limited, the general consensus from the literature suggests that benzylation, particularly at the N1 position of the pyrazolidin-3-one ring, can lead to a notable increase in anti-inflammatory potency. Further substitutions on the phenyl ring of the benzyl group can fine-tune this activity.
Table 1: Illustrative Comparison of Anti-inflammatory Activity of Benzylated Pyrazolidin-3-ones
| Compound Category | General Observation | Representative In Vivo Model | Expected % Inhibition of Edema |
| Unsubstituted Pyrazolidin-3-one | Baseline activity | Carrageenan-induced rat paw edema | 20-30% |
| N1-Benzylpyrazolidin-3-one | Generally increased activity | Carrageenan-induced rat paw edema | 40-60% |
| N1-(Substituted-benzyl)pyrazolidin-3-one | Activity modulated by substituent | Carrageenan-induced rat paw edema | 50-70% |
Note: The data in this table is representative and intended for illustrative purposes, reflecting general trends observed across various studies. Actual experimental values can vary.
Antimicrobial Activity
The introduction of a benzyl group can also confer or enhance the antimicrobial properties of pyrazolidin-3-ones. The increased lipophilicity associated with the benzyl moiety is thought to facilitate the compound's ability to penetrate microbial cell membranes.
Table 2: Illustrative Antimicrobial Activity (MIC, µg/mL) of Benzylated Pyrazolidin-3-ones
| Compound Category | General Observation | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Unsubstituted Pyrazolidin-3-one | Often inactive or weakly active | >128 | >128 |
| Nthis compound | Moderate activity | 32-64 | 64-128 |
| N1-(Substituted-benzyl)pyrazolidin-3-one | Enhanced activity, especially with electron-withdrawing groups | 8-32 | 16-64 |
Note: The data in this table is representative and intended for illustrative purposes, reflecting general trends observed across various studies. Actual experimental values can vary.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of benzylated pyrazolidin-3-ones.
General Synthesis of N-Benzylated Pyrazolidin-3-ones
The synthesis of N-benzylated pyrazolidin-3-ones can be achieved through the reaction of a suitable pyrazolidin-3-one precursor with a benzyl halide.
Caption: A generalized workflow for the synthesis of N-benzylated pyrazolidin-3-ones.
Detailed Protocol:
-
A mixture of the appropriate methylene aroyl propionic acid and phenylhydrazine is refluxed for 15 hours in ethanol containing acetic acid and sodium bicarbonate.
-
The reaction mixture is then concentrated and poured into cold water to precipitate the crude product.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the N-phenyl-pyrazolidin-3-one derivative.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[2][3]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Wistar albino rats (120-200 g) are used for the study.
-
The animals are divided into control, standard, and test groups.
-
The test compounds are administered, typically intraperitoneally, 30 minutes to an hour before the carrageenan injection.[3][4]
-
A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce edema.[4][5]
-
The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[4]
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6][7][8]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) by broth microdilution.
Detailed Protocol:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.[9]
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., approximately 5 x 10^5 CFU/mL).[10]
-
The plates are incubated at 37°C for 18-24 hours.[10]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Structure-Activity Relationship (SAR)
The collective findings from various studies on benzylated pyrazolidin-3-ones allow for the formulation of some general structure-activity relationships.
Caption: Conceptual diagram of the structure-activity relationship for benzylated pyrazolidin-3-ones.
The introduction of a benzyl group generally enhances biological activity through a combination of factors. The increased lipophilicity can improve cell membrane permeability, which is particularly advantageous for antimicrobial agents. The steric bulk of the benzyl group can influence the molecule's orientation and binding affinity to its biological target. Furthermore, the aromatic ring of the benzyl group can participate in hydrophobic and π-π stacking interactions within the active site of an enzyme or receptor, leading to enhanced potency. The specific substitution pattern on the benzyl ring can further modulate these interactions and, consequently, the overall activity.
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
Comparative Spectroscopic Analysis of 1-Benzylpyrazolidin-3-one and its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-Benzylpyrazolidin-3-one and its synthetic precursors, ethyl acrylate and benzylhydrazine. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyrazolidinone core structure, which is found in a variety of biologically active molecules. The synthesis of this compound typically involves the reaction of benzylhydrazine with an acrylate derivative, such as ethyl acrylate. A thorough spectroscopic analysis of the final product and its precursors is crucial for confirming the structure, assessing purity, and understanding the chemical transformations involved in the synthesis. This guide presents a comparative overview of the key spectroscopic features of this compound, ethyl acrylate, and benzylhydrazine.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available in the searched literature. | - | - | - |
| Ethyl Acrylate | 1.25 | Triplet | 3H | -CH₃ |
| 4.15 | Quartet | 2H | -O-CH₂- | |
| 5.80 | Doublet of doublets | 1H | =CH₂ (cis) | |
| 6.05 | Doublet of doublets | 1H | -CH= | |
| 6.35 | Doublet of doublets | 1H | =CH₂ (trans) | |
| Benzylhydrazine | 3.85 | Singlet | 2H | -CH₂- |
| 7.20-7.40 | Multiplet | 5H | Aromatic-H | |
| NH₂ and NH protons may be broad and their chemical shift can vary. | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available in the searched literature. | - |
| Ethyl Acrylate | 14.2 | -CH₃ |
| 60.4 | -O-CH₂- | |
| 128.5 | =CH₂ | |
| 130.3 | -CH= | |
| 166.2 | C=O | |
| Benzylhydrazine | 60.0 | -CH₂- |
| 127.0 | Aromatic-CH (para) | |
| 128.4 | Aromatic-CH (ortho/meta) | |
| 129.1 | Aromatic-CH (ortho/meta) | |
| 138.0 | Aromatic-C (ipso) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | Data not available in the searched literature. | - |
| Ethyl Acrylate | ~1730 | C=O (ester) stretch |
| ~1635 | C=C (alkene) stretch | |
| ~1180 | C-O (ester) stretch | |
| Benzylhydrazine | 3300-3400 | N-H stretch (NH₂) |
| 3030-3080 | C-H (aromatic) stretch | |
| 1600, 1495, 1450 | C=C (aromatic) stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z (relative intensity) | Fragmentation Pattern |
| This compound | Data not available in the searched literature. | - |
| Ethyl Acrylate | 100 (M+), 85, 72, 55, 29, 27 | Loss of -OCH₂CH₃, C₂H₅, CO, etc. |
| Benzylhydrazine | 122 (M+), 91 (100%), 77, 65 | Loss of -NHNH₂, Benzyl cation (m/z 91) is the base peak. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer's beam.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron Ionization (EI) is a common ionization method for these types of molecules.
-
GC-MS (for volatile compounds like Ethyl Acrylate and Benzylhydrazine):
-
Inject a dilute solution of the sample into the GC.
-
The sample is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
An electron beam ionizes the molecules, causing fragmentation.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Direct Infusion/LC-MS (for less volatile compounds like this compound):
-
Dissolve the sample in a suitable solvent and infuse it directly into the mass spectrometer or inject it into an LC system for separation before MS analysis.
-
Ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be used.
-
Synthesis Pathway of this compound
The synthesis of this compound is typically achieved through a Michael addition of benzylhydrazine to an acrylic acid ester, such as ethyl acrylate, followed by an intramolecular cyclization.
Caption: Synthesis of this compound.
Conclusion
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Benzylpyrazolidin-3-one
I. Hazard Assessment and Safety Precautions
1-Phenyl-3-pyrazolidinone is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. Due to its structural similarity, 1-Benzylpyrazolidin-3-one should be handled with the same level of caution.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Environmental Hazards: Toxic to aquatic organisms, potentially causing long-term adverse effects in aquatic environments[1].
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., Nitrile rubber).
-
Safety goggles or a face shield.
-
A lab coat or protective suit to prevent skin contact[2][3].
-
Use a respirator with an appropriate filter if dust is generated.
II. Quantitative Toxicity Data
The following table summarizes the acute toxicity data for the analogous compound, 1-Phenyl-3-pyrazolidinone. This data underscores the importance of careful handling to prevent accidental ingestion.
| Toxicity Data for 1-Phenyl-3-pyrazolidinone | |
| Test | Result |
| Oral LD50 (Rat) | 200 mg/kg |
| Oral LD50 (Mouse) | 360 mg/kg |
| Dermal LD50 (Guinea Pig) | >1 g/kg |
| EC50 (Daphnia magna, 48h) | 6.25 mg/L |
| ErC50 (Chlorella vulgaris, 72h) | 9.25 mg/L |
| EC50 (Photobacterium phosphoreum, 5 min) | 3.02 mg/L |
Data sourced from Safety Data Sheets for 1-Phenyl-3-pyrazolidinone.
III. Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations[1][3][4][5][6].
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].
-
Keep the waste in its original container or a compatible, properly labeled, and securely sealed waste container[5]. The label should clearly identify the contents as "Hazardous Waste: this compound".
Step 2: Spill and Contamination Management
-
Carefully sweep up the solid material using dry methods[1][5].
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a designated hazardous waste container[1][5][7].
-
Do not allow the substance to enter drains or waterways[1][5][7].
Step 3: Final Disposal Procedure
-
Primary Method: The recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company[2][5]. These companies are equipped to handle and treat chemical waste in an environmentally sound manner.
-
Alternative Method (Incineration): Where permitted, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber[2][5]. This should only be performed by trained personnel at a licensed facility.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself[5]. They should be disposed of through a licensed waste management service.
-
Prohibited Disposal: It is imperative that this chemical is not disposed of down the drain or in regular trash[1].
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment Protocols for 1-Benzylpyrazolidin-3-one
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Benzylpyrazolidin-3-one. The following safety and handling guidelines are based on the available data for the structurally similar compound, 1-Phenyl-3-pyrazolidinone (Phenidone). It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling. These recommendations should be considered a baseline, and a qualified safety professional should be consulted for a comprehensive evaluation.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard profile of its analogue, 1-Phenyl-3-pyrazolidinone.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended, especially when handling the powder form or when there is a risk of aerosol generation. Ensure a proper fit test has been conducted. |
| Eye Protection | Chemical Safety Goggles | Wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes and dust. A face shield may be required for operations with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear nitrile or neoprene gloves. It is advisable to double-glove, especially during procedures with a high risk of contamination. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A buttoned-up, long-sleeved laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound, particularly the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.
Experimental Procedures
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before and after removing gloves.
Decontamination
-
Equipment: All non-disposable equipment, such as spatulas and glassware, that comes into contact with the compound should be decontaminated. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) followed by washing with soap and water.
-
Work Surfaces: Clean the work area within the fume hood thoroughly after each use.
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Chemical Waste: All waste containing this compound, including unused compound, reaction mixtures, and contaminated solvents, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
